RS 09 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N9O9.C2HF3O2/c1-16(2)11-20(27(44)38-22(14-41)31(48)49)36-25(42)18(4)35-26(43)21(12-19-13-33-15-34-19)37-28(45)23-7-5-9-39(23)30(47)24-8-6-10-40(24)29(46)17(3)32;3-2(4,5)1(6)7/h13,15-18,20-24,41H,5-12,14,32H2,1-4H3,(H,33,34)(H,35,43)(H,36,42)(H,37,45)(H,38,44)(H,48,49);(H,6,7)/t17-,18-,20-,21-,22-,23-,24-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJDMAALCYLRNZ-QVWBAPIKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(C)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50F3N9O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of RS 09 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS 09 TFA is a synthetic heptapeptide (Ala-Pro-Pro-His-Ala-Leu-Ser) that functions as a potent agonist of Toll-like Receptor 4 (TLR4).[1][2][3] As a mimic of lipopolysaccharide (LPS), the primary ligand for TLR4, this compound activates downstream signaling cascades, leading to the induction of innate immune responses.[4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, cellular effects, and its application as a vaccine adjuvant. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR4, in particular, is essential for detecting LPS from Gram-negative bacteria, initiating a signaling cascade that results in the production of pro-inflammatory cytokines and the activation of adaptive immunity. The development of synthetic TLR4 agonists, such as this compound, offers a promising strategy for modulating immune responses, particularly in the context of vaccine adjuvantation.[4][6] this compound, with the amino acid sequence Ala-Pro-Pro-His-Ala-Leu-Ser (APPHALS), has been identified as a functional LPS mimotope that can effectively stimulate TLR4-mediated signaling.[1][2][7]
Mechanism of Action: TLR4 Signaling Pathway
The primary mechanism of action of this compound is the activation of the TLR4 signaling pathway. This process can be broken down into the following key steps:
-
Receptor Binding: this compound, like LPS, is recognized by the TLR4 receptor complex, which includes the myeloid differentiation factor 2 (MD-2) co-receptor. The binding of this compound to the TLR4/MD-2 complex induces a conformational change in the receptor.
-
Recruitment of Adaptor Proteins: Upon activation, the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4 recruits adaptor proteins. The TLR4 signaling pathway can proceed through two major branches: the MyD88-dependent pathway and the TRIF-dependent pathway.
-
MyD88-Dependent Pathway: This pathway is initiated by the recruitment of the Myeloid differentiation primary response 88 (MyD88) adaptor protein. MyD88 then recruits and activates interleukin-1 receptor-associated kinases (IRAKs), leading to the activation of TRAF6.
-
NF-κB Activation: Activated TRAF6 ultimately leads to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitor of κB (IκB), targeting it for degradation. This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus.
-
Gene Transcription: In the nucleus, NF-κB acts as a transcription factor, inducing the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other molecules involved in the inflammatory response.
dot
Caption: MyD88-dependent TLR4 signaling pathway activated by this compound.
Quantitative Data
While specific binding affinity (Kd) and EC50 values for this compound are not extensively reported in the primary literature, the following table summarizes the available quantitative data for its in vitro activity.
| Parameter | Value | Cell Line | Assay | Reference |
| Purity | >98.0% | N/A | HPLC | [1] |
| Molecular Weight | 805.80 g/mol | N/A | Mass Spectrometry | |
| Effective Concentration for NF-κB Activation | 1 - 10 µg/mL | HEK-BLUE™-4 | SEAP Reporter Assay | [7][8] |
| Concentration for NF-κB Nuclear Translocation | 5 µg/mL | RAW264.7 | Immunofluorescence | [7][8] |
| In vivo Adjuvant Dose (mouse) | Not explicitly stated | BALB/c mice | ELISA | [9] |
Experimental Protocols
In Vitro NF-κB Activation Assay in HEK-BLUE™-4 Cells
This protocol is adapted from the methodology described by Shanmugam et al. (2012).[4][6]
Objective: To quantify the activation of NF-κB in response to this compound stimulation in a TLR4-expressing reporter cell line.
Materials:
-
HEK-BLUE™-4 cells (InvivoGen)
-
DMEM, high glucose, with 10% FBS, 1% Penicillin-Streptomycin
-
HEK-Blue™ Selection (InvivoGen)
-
QUANTI-Blue™ Solution (InvivoGen)
-
This compound
-
LPS (positive control)
-
Endotoxin-free water
-
96-well flat-bottom plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Culture HEK-BLUE™-4 cells in DMEM supplemented with 10% FBS, 1% Pen-Strep, and HEK-Blue™ Selection.
-
Prepare serial dilutions of this compound (e.g., 1, 5, 10 µg/mL) and LPS (e.g., 100 ng/mL) in endotoxin-free water.
-
Seed HEK-BLUE™-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of culture medium.
-
Add 20 µL of the this compound dilutions, LPS, or vehicle control to the respective wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare QUANTI-Blue™ solution according to the manufacturer's instructions.
-
Add 180 µL of QUANTI-Blue™ solution to a new 96-well plate.
-
Transfer 20 µL of the supernatant from the cell culture plate to the corresponding wells of the plate containing QUANTI-Blue™ solution.
-
Incubate for 1-3 hours at 37°C.
-
Measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.
dot
Caption: Workflow for the HEK-BLUE™-4 NF-κB activation assay.
NF-κB Nuclear Translocation Assay in RAW264.7 Macrophages
This protocol is based on the methods described in Shanmugam et al. (2012).[4][6]
Objective: To visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in RAW264.7 macrophages upon stimulation with this compound.
Materials:
-
RAW264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (5 µg/mL)
-
LPS (positive control, e.g., 1 µg/mL)
-
Glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 10% goat serum in PBS)
-
Primary antibody: anti-NF-κB p65
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed RAW264.7 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (5 µg/mL), LPS, or vehicle control for a specified time (e.g., 30 minutes).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Nuclear translocation is indicated by the co-localization of the NF-κB p65 signal (e.g., green) and the DAPI signal (blue), resulting in a cyan/teal appearance in the merged image.
dot
Caption: Workflow for the NF-κB nuclear translocation immunofluorescence assay.
In Vivo Adjuvant Activity Assay in Mice
This protocol is a generalized procedure based on the study by Shanmugam et al. (2012).[4][6]
Objective: To evaluate the adjuvant effect of this compound on the antibody response to a specific antigen in mice.
Materials:
-
BALB/c mice
-
Antigen of interest (e.g., X-15 peptide conjugated to KLH)
-
This compound
-
Alum (as a control adjuvant)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for immunization
-
Blood collection supplies
-
ELISA plates and reagents
Procedure:
-
Divide mice into experimental groups (e.g., Antigen only, Antigen + Alum, Antigen + this compound).
-
Prepare the immunization formulations by mixing the antigen with the respective adjuvant or PBS. The specific dose of this compound should be optimized, but a starting point could be in the range of 10-50 µg per mouse.
-
On day 0, immunize the mice subcutaneously or intraperitoneally with the prepared formulations.
-
Administer booster immunizations on days 14 and 28.
-
Collect blood samples via tail vein or retro-orbital bleeding at specified time points (e.g., days 0, 14, 28, and 42).
-
Separate the serum from the blood samples.
-
Perform an ELISA to determine the titer of antigen-specific antibodies in the serum. a. Coat ELISA plates with the antigen. b. Block the plates. c. Add serial dilutions of the mouse serum. d. Add a secondary antibody that detects mouse IgG and is conjugated to an enzyme (e.g., HRP). e. Add the enzyme substrate and measure the colorimetric change.
-
Compare the antibody titers between the different experimental groups to assess the adjuvant effect of this compound.
Conclusion
This compound is a well-characterized synthetic TLR4 agonist that effectively activates the innate immune system through the MyD88-dependent NF-κB signaling pathway. Its ability to induce pro-inflammatory responses and enhance antigen-specific antibody production makes it a valuable tool for immunological research and a promising candidate for vaccine adjuvant development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and utilize the immunomodulatory properties of this compound. Further studies are warranted to determine its precise binding kinetics and to optimize its in vivo efficacy for various applications.
References
- 1. RS 09 supplier/1449566-36-2/Chinese supplier [gtpeptide.com]
- 2. RS 09 | CAS 1449566-36-2 | RS09 | Tocris Bioscience [tocris.com]
- 3. RS09/Toll Like Receptor (TLR) 4 agonist – APPHALS - sb-Peptide [mayflowerbio.com]
- 4. Synthetic Toll like receptor-4 (TLR-4) agonist peptides as a novel class of adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
- 6. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
RS 09 TFA: A Synthetic TLR4 Agonist Peptide for Enhanced Immune Activation
A Technical Guide for Researchers and Drug Development Professionals
Introduction: RS 09 TFA is a synthetic peptide that acts as a potent agonist for Toll-like Receptor 4 (TLR4). By mimicking the action of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, this compound can effectively stimulate an innate immune response. This activity makes it a promising candidate for development as a vaccine adjuvant, a substance that enhances the body's immune response to an antigen. This technical guide provides a comprehensive overview of the core attributes of this compound, including its mechanism of action, experimental data, and detailed protocols for its evaluation.
Core Mechanism of Action
This compound functions by binding to the TLR4 receptor complex on the surface of immune cells, such as macrophages and dendritic cells. This binding event initiates a downstream signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus, where it induces the expression of a wide range of pro-inflammatory cytokines and chemokines. This localized inflammatory response is crucial for the recruitment and activation of other immune cells, leading to a more robust and antigen-specific adaptive immune response.[1][2][3]
Signaling Pathway
The binding of this compound to the TLR4 receptor complex triggers a signaling cascade that is fundamental to the innate immune response. The diagram below illustrates the key molecular events in this pathway.
Caption: TLR4 Signaling Pathway Activated by this compound.
In Vitro Activity
NF-κB Activation in HEK-Blue™-4 Cells
This compound has been shown to stimulate TLR4 and activate NF-κB in HEK-BLUE™-4 cells, a cell line that is specifically designed to report TLR4 activation.[1][2][3]
| Parameter | Value | Reference |
| Cell Line | HEK-BLUE™-4 | [1] |
| Concentration Range | 1-10 µg/mL | [2][3] |
| Incubation Time | 24 hours | [2][3] |
| Outcome | Stimulation of TLR4 and activation of NF-κB | [1][2][3] |
NF-κB Nuclear Translocation and Cytokine Secretion in RAW264.7 Macrophages
In the murine macrophage cell line RAW264.7, this compound induces the nuclear translocation of NF-κB and the subsequent secretion of inflammatory cytokines.[1][2][3]
| Parameter | Value | Reference |
| Cell Line | RAW264.7 | [1] |
| Concentration | 5 µg/mL | [2][3] |
| Incubation Time | 15 minutes - 24 hours | [2][3] |
| Outcome | Induction of NF-κB nuclear translocation and secretion of inflammatory cytokines | [1][2][3] |
A study utilizing a cytokine antibody array on RAW264.7 cells treated with RS 09 demonstrated the secretion of a range of pro-inflammatory cytokines and chemokines, comparable to those secreted upon LPS stimulation. While this data is qualitative, it confirms the broad immunostimulatory effect of RS 09.[1]
Detected Cytokines and Chemokines (Qualitative) in RAW264.7 cells: [1]
-
Pro-inflammatory Cytokines: TNF-α, IL-1β, IL-12p70
-
Chemokines and Growth Factors: M-CSF, G-CSF, GM-CSF
In Vivo Adjuvant Activity
The efficacy of this compound as a vaccine adjuvant has been demonstrated in vivo. In a study using BALB/c mice, co-immunization with the prostate-cancer-specific antigen X-15 conjugated to Keyhole Limpet Hemocyanin (KLH) and this compound resulted in a significant increase in the concentration of X-15-specific antibodies compared to the antigen alone or when adjuvanted with Alum.[1][2][3]
| Parameter | Value | Reference |
| Animal Model | BALB/c mice | [1] |
| Antigen | X-15 peptide (prostate-cancer-specific) conjugated to KLH | [2][3] |
| This compound Dose | 25 µg (initial vaccination and booster) | [1] |
| Outcome | Significant increase in X-15-specific antibody concentration | [1][2][3] |
Experimental Protocols
In Vitro NF-κB Activation Assay (HEK-BLUE™-4 Cells)
This protocol outlines the general steps for assessing NF-κB activation in HEK-BLUE™-4 cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Caption: Experimental Workflow for NF-κB Activation Assay.
Detailed Methodology:
-
Cell Culture: Culture HEK-BLUE™-4 cells in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and the appropriate selection antibiotics.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Stimulation: Prepare serial dilutions of this compound. Add the peptide, along with positive (LPS) and negative (vehicle) controls, to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
SEAP Detection: Collect the cell culture supernatant and measure the SEAP activity using a commercially available detection reagent such as QUANTI-Blue™. The color change is proportional to the SEAP activity and, consequently, to the level of NF-κB activation.
-
Data Analysis: Read the absorbance at the appropriate wavelength and calculate the fold induction of NF-κB activation relative to the vehicle control.
NF-κB Nuclear Translocation Assay (RAW264.7 Cells by Western Blot)
This protocol describes the detection of NF-κB (p65 subunit) translocation from the cytoplasm to the nucleus in RAW264.7 cells upon stimulation with this compound.
Detailed Methodology:
-
Cell Culture and Seeding: Culture RAW264.7 cells in a suitable medium and seed them in culture plates to achieve approximately 80-90% confluency.
-
Stimulation: Treat the cells with this compound (e.g., 5 µg/mL) for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include a positive control (LPS) and a negative control (vehicle).
-
Cell Fractionation: Following stimulation, wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the p65 subunit of NF-κB.
-
To ensure proper fractionation and equal loading, also probe for a nuclear marker (e.g., Lamin B1 or Histone H3) and a cytoplasmic marker (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Densitometrically quantify the p65 band intensity in the nuclear and cytoplasmic fractions. An increase in the nuclear-to-cytoplasmic ratio of p65 indicates NF-κB translocation.
In Vivo Adjuvant Efficacy Study (BALB/c Mice)
This protocol provides a general framework for evaluating the in vivo adjuvant effect of this compound.
Detailed Methodology:
-
Animal Model: Use female BALB/c mice, typically 6-8 weeks old.
-
Antigen and Adjuvant Preparation:
-
Prepare the antigen solution (e.g., X-15 peptide conjugated to KLH) in sterile PBS.
-
Prepare the this compound solution in sterile PBS.
-
For the immunization, mix the antigen solution with the this compound solution. Prepare control formulations with antigen alone and antigen mixed with a standard adjuvant like Alum.
-
-
Immunization Schedule:
-
Day 0 (Primary Immunization): Administer the prepared formulations to different groups of mice via a suitable route (e.g., subcutaneous or intraperitoneal injection).
-
Day 14 (Booster Immunization): Administer a booster dose of the same formulations.
-
-
Blood Collection: Collect blood samples from the mice at different time points (e.g., Day 0, Day 14, and Day 28) via a standard method (e.g., tail vein or retro-orbital bleeding).
-
Antibody Titer Measurement (ELISA):
-
Coat a 96-well ELISA plate with the antigen (e.g., X-15 peptide).
-
Block the plate to prevent non-specific binding.
-
Add serial dilutions of the collected mouse sera to the wells.
-
Incubate and then wash the plate.
-
Add a secondary antibody that detects mouse IgG and is conjugated to an enzyme (e.g., HRP).
-
Incubate, wash, and add a substrate to develop a colorimetric reaction.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive reading above the background. Compare the antibody titers between the different treatment groups to assess the adjuvant effect of this compound.
Conclusion
This compound is a promising synthetic TLR4 agonist peptide with demonstrated in vitro and in vivo immunostimulatory properties. Its ability to activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines and the enhancement of antigen-specific antibody responses, positions it as a strong candidate for further development as a vaccine adjuvant. The experimental protocols provided in this guide offer a framework for researchers to further investigate and characterize the immunomodulatory effects of this compound in various pre-clinical models.
References
The Role of RS 09 TFA in NF-κB Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of RS 09 TFA as a potent activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound, a peptide mimic of lipopolysaccharide (LPS), functions as a Toll-like Receptor 4 (TLR4) agonist, initiating a cascade of intracellular events that culminate in the nuclear translocation of NF-κB and the subsequent expression of a wide array of pro-inflammatory genes. This guide provides a comprehensive overview of its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments to study its effects, serving as a valuable resource for researchers in immunology, inflammation, and drug development.
Core Concepts: this compound and the NF-κB Signaling Pathway
This compound is a synthetic peptide that has been identified as an agonist of TLR4, a key pattern recognition receptor of the innate immune system.[1] By binding to TLR4, this compound emulates the effect of LPS, a major component of the outer membrane of Gram-negative bacteria, thereby triggering a pro-inflammatory response. A central hub in this response is the NF-κB family of transcription factors, which play a critical role in regulating genes involved in inflammation, immunity, and cell survival.
The canonical NF-κB activation pathway, initiated by TLR4 agonists like this compound, involves the recruitment of adaptor proteins such as MyD88 to the intracellular domain of the receptor. This leads to the activation of a series of downstream kinases, ultimately resulting in the phosphorylation and subsequent degradation of the inhibitory IκBα protein. The degradation of IκBα unmasks the nuclear localization signal of the NF-κB heterodimer (typically p65/p50), allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and other mediators of the inflammatory response.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies investigating the activity of this compound on NF-κB activation and downstream inflammatory responses.
| Cell Line | Concentration of this compound | Incubation Time | Readout | Observed Effect |
| HEK-BLUE™-4 | 1-10 µg/mL | 24 hours | NF-κB activation | Stimulation of TLR4 and activation of NF-κB.[1] |
| RAW264.7 | 5 µg/mL | 15 min - 24 hours | NF-κB nuclear translocation | Induction of nuclear translocation of NF-κB.[1] |
| RAW264.7 | 5 µg/mL | 15 min - 24 hours | Inflammatory cytokine secretion | Secretion of inflammatory cytokines.[1] |
| RAW264.7 | 10 µM | 30 minutes | TLR4/NF-κB pathway protein phosphorylation | Increased protein levels of TLR4, p-p65/p65, and p-IκBα/IκBα. |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
An In-depth Technical Guide to RS 09 TFA and its Interaction with the TLR4/MD-2 Complex
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Toll-like receptor 4 (TLR4), in complex with its co-receptor myeloid differentiation factor 2 (MD-2), is a cornerstone of the innate immune system, primarily responsible for recognizing bacterial lipopolysaccharide (LPS). Activation of this complex initiates a cascade of inflammatory signaling crucial for host defense. This document provides a comprehensive technical overview of RS 09 TFA, a synthetic peptide agonist that functionally mimics LPS to activate the TLR4/MD-2 signaling pathway. We detail its mechanism of action, summarize its functional activity, present detailed experimental protocols for its characterization, and illustrate the key signaling pathways and workflows using structured diagrams. This guide serves as a critical resource for researchers leveraging this compound as a tool for immunological studies, vaccine adjuvant development, and therapeutic research.
Introduction: The TLR4/MD-2 Complex
The Toll-like receptor 4 (TLR4) is a pattern recognition receptor (PRR) that plays a pivotal role in initiating the innate immune response to Gram-negative bacteria. TLR4 itself does not directly bind its primary ligand, lipopolysaccharide (LPS). Instead, the accessory protein MD-2 forms a stable complex with the extracellular domain of TLR4, creating a specific binding pocket for the lipid A portion of LPS.
The binding of LPS to the TLR4/MD-2 complex induces a conformational change that promotes the homodimerization of two TLR4/MD-2/LPS complexes. This dimerization event brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the TLR4 molecules into close proximity, initiating a complex downstream signaling cascade that culminates in the production of inflammatory cytokines, chemokines, and type I interferons. This response is essential for clearing pathogens but can contribute to inflammatory diseases when dysregulated.
This compound: A Synthetic TLR4 Agonist
This compound is a synthetic peptide identified through phage display technology that acts as a functional mimic of LPS.[1][2] It serves as a potent TLR4 agonist, capable of binding to the TLR4/MD-2 complex and initiating the downstream inflammatory signaling pathways typically triggered by bacterial endotoxin.[2] Its peptide nature offers a chemically defined and potentially safer alternative to LPS for studying TLR4 signaling and for use as an immunomodulatory agent or vaccine adjuvant.
Chemical Properties of RS 09 (Free Base):
-
Sequence: Ala-Pro-Pro-His-Ala-Leu-Ser (APPHALS)[2]
-
Molecular Formula: C₃₁H₄₉N₉O₉
-
Molecular Weight: 691.78 g/mol
Quantitative Analysis of this compound-Mediated TLR4 Activation
| Assay Type | Cell Line / Model | Concentration(s) | Duration | Observed Effect | Citation(s) |
| NF-κB Activation | HEK-Blue™-hTLR4 Cells | Not specified, but active | 24 hours | Activation of SEAP reporter gene (indicates NF-κB activation) | [1][2] |
| NF-κB Nuclear Translocation & Cytokine Secretion | RAW 264.7 Macrophages | Not specified, but active | Not specified | Induction of NF-κB nuclear translocation and inflammatory cytokine secretion | [1] |
| Adjuvant Activity | BALB/c Mice | Not specified | N/A | Enhanced antigen-specific antibody response when co-administered with an antigen | [1][2] |
Signaling Pathways Activated by this compound
Upon binding to and inducing the dimerization of the TLR4/MD-2 complex, this compound triggers two principal downstream signaling pathways, mirroring the action of LPS.
-
MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and rapidly activates pro-inflammatory responses. It involves the recruitment of the adaptor proteins TIRAP (Mal) and MyD88, leading to the activation of IRAK kinases, TRAF6, and ultimately the IKK complex. The IKK complex phosphorylates IκB, targeting it for degradation and allowing the transcription factor NF-κB to translocate to the nucleus. This pathway also activates MAP kinases (p38, JNK, ERK), which contribute to the inflammatory response.
-
TRIF-Dependent Pathway: This pathway is initiated after the internalization of the TLR4 complex into endosomes. It is mediated by the adaptor proteins TRAM and TRIF. The TRIF-dependent pathway leads to the activation of the kinases TBK1 and IKKε, which phosphorylate and activate the transcription factor IRF3. Activated IRF3 translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β). This pathway can also lead to a delayed activation of NF-κB.
Caption: TLR4 Signaling Activated by this compound.
Experimental Protocols for Characterizing this compound Activity
The characterization of TLR4 agonists like this compound relies on a set of robust in vitro and in vivo assays. Below are detailed methodologies for key experiments.
HEK-Blue™ TLR4 Reporter Assay
This assay quantifies TLR4 activation by measuring the activity of a reporter gene (Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an NF-κB-inducible promoter.
-
Principle: HEK-293 cells are engineered to express human TLR4, MD-2, and CD14, along with a SEAP reporter gene linked to an NF-κB promoter. TLR4 activation by an agonist leads to NF-κB activation and subsequent SEAP secretion, which can be measured colorimetrically.[3][4]
-
Methodology:
-
Cell Seeding: Plate HEK-Blue™-hTLR4 cells (e.g., InvivoGen) at a density of ~2.5 x 10⁵ cells/mL into a 96-well plate and culture overnight.[4]
-
Stimulation: Prepare serial dilutions of this compound in endotoxin-free water and add to the cells. Include a positive control (e.g., 100 ng/mL ultrapure LPS) and a negative control (vehicle).[3]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.[4]
-
SEAP Detection:
-
Quantification: Measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is directly proportional to the level of NF-κB activation.
-
Macrophage Activation and Cytokine Secretion Assay
This assay measures the physiological response of immune cells, such as macrophages, to TLR4 stimulation by quantifying the production of key inflammatory cytokines.
-
Principle: The murine macrophage cell line RAW 264.7 expresses endogenous TLR4 and responds to agonists by producing inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are secreted into the culture medium and can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[5][6]
-
Methodology:
-
Cell Seeding: Plate RAW 264.7 cells at a density of 5 x 10⁵ cells/mL in a 24-well plate and allow them to adhere overnight.[6]
-
Stimulation: Replace the medium with fresh medium containing various concentrations of this compound. Include positive (LPS) and negative (vehicle) controls.
-
Incubation: Incubate the cells for a defined period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.[6]
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the resulting color change.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the in vitro characterization of this compound.
Caption: In Vitro Workflow for this compound Analysis.
Applications and Future Directions
As a synthetic TLR4 agonist, this compound holds significant potential in several areas of biomedical research and development:
-
Immunology Research: It provides a standardized, endotoxin-free tool to probe the intricacies of TLR4 signaling pathways without the variability and contaminants associated with purified LPS.
-
Vaccine Adjuvants: TLR4 agonists are potent activators of the innate immune system, making them excellent candidates for vaccine adjuvants.[1] this compound has already demonstrated adjuvant activity in vivo, enhancing antigen-specific antibody responses.[2] Further research could optimize its use to boost cellular and humoral immunity for a variety of vaccine targets.
-
Immunotherapy: Controlled activation of TLR4 can modulate the tumor microenvironment and enhance anti-cancer immunity. The potential of synthetic agonists like this compound in cancer immunotherapy warrants further investigation.
Conclusion
This compound is a valuable synthetic peptide that functions as a specific and potent agonist of the TLR4/MD-2 receptor complex. By mimicking the action of bacterial LPS, it activates both MyD88- and TRIF-dependent signaling pathways, leading to a robust inflammatory response. The well-defined chemical nature of this compound, combined with its demonstrated activity in vitro and in vivo, makes it an indispensable tool for researchers studying innate immunity and a promising candidate for the development of next-generation vaccine adjuvants and immunotherapeutics. This guide provides the foundational knowledge and experimental framework necessary for its effective use in a research and development setting.
References
- 1. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Encryption of agonistic motifs for TLR4 into artificial antigens augmented the maturation of antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 101.200.202.226 [101.200.202.226]
- 4. A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune activation of murine RAW264.7 macrophages by sonicated and alkalized paramylon from Euglena gracilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innate immune responses of primary murine macrophage-lineage cells and RAW 264.7 cells to ligands of Toll-like receptors 2, 3, and 4 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to RS 09 TFA: A Synthetic TLR4 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS 09 TFA is a synthetic heptapeptide trifluoroacetate salt identified as a potent Toll-like Receptor 4 (TLR4) agonist. With the amino acid sequence Ala-Pro-Pro-His-Ala-Leu-Ser (APPHALS), it acts as a mimic of lipopolysaccharide (LPS), the primary ligand for TLR4. This mimicry allows this compound to activate the TLR4 signaling pathway, leading to the nuclear translocation of NF-κB and the subsequent production of inflammatory cytokines. Its ability to stimulate a robust innate immune response has positioned it as a promising candidate for use as a vaccine adjuvant, enhancing antigen-specific immune responses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for this compound.
Chemical Structure and Properties
RS 09 is a synthetic peptide with the amino acid sequence APPHALS. It is typically supplied as a di-trifluoroacetate (TFA) salt. The TFA counter-ions are introduced during the purification process, commonly through reverse-phase high-performance liquid chromatography (RP-HPLC).
Chemical Structure:
Caption: Conceptual representation of RS 09 (APPHALS) peptide with associated TFA counter-ions.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Amino Acid Sequence | Ala-Pro-Pro-His-Ala-Leu-Ser (APPHALS) | [1] |
| Molecular Formula (TFA Salt) | C33H50F3N9O11 | [2] |
| Molecular Weight (TFA Salt) | 805.80 g/mol | [2] |
| Molecular Formula (Free Peptide) | C31H49N9O9 | [3] |
| Molecular Weight (Free Peptide) | 691.78 g/mol | [3] |
| Appearance | Solid | [2] |
| Purity | >99% | [2] |
| Storage | Store at -20°C | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) | [3] |
Biological Activity and Mechanism of Action
This compound functions as a TLR4 agonist, mimicking the action of LPS.[4] The binding of RS 09 to the TLR4 receptor complex initiates an intracellular signaling cascade. This signaling is primarily mediated through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus, where it induces the expression of genes encoding various pro-inflammatory cytokines, such as TNF-α and interleukins.[1] This cytokine release contributes to the localized inflammatory response that is crucial for its adjuvant activity.
TLR4 Signaling Pathway Activated by RS 09:
Caption: Simplified schematic of the TLR4 signaling pathway initiated by RS 09.
Experimental Protocols
Synthesis and Purification of RS 09 Peptide
The APPHALS peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
General Synthesis Workflow:
Caption: General workflow for the solid-phase synthesis of RS 09 peptide.
Purification Protocol: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A common mobile phase consists of a gradient of acetonitrile in water, with both solvents containing 0.1% trifluoroacetic acid (TFA). Fractions are collected and analyzed for purity, and those containing the pure peptide are pooled and lyophilized.
In Vitro TLR4 Activation Assay using HEK-Blue™-hTLR4 Cells
This assay quantifies the activation of TLR4 by measuring the activity of a reporter gene, secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF-κB-inducible promoter.[1]
Methodology:
-
Cell Culture: HEK-Blue™-hTLR4 cells are cultured in DMEM supplemented with 10% heat-inactivated fetal calf serum.
-
Seeding: Cells are seeded at a density of 1.25 x 10^5 cells/well in a 96-well plate.[1]
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 40 µg/mL) or a positive control (LPS).[1]
-
Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Detection: A sample of the supernatant from each well is transferred to a new plate containing QUANTI-Blue™ detection medium.
-
Measurement: The plate is incubated for 1-3 hours at 37°C, and the SEAP activity is measured by reading the optical density at 650 nm.[1]
Cytokine Secretion Assay in RAW 264.7 Macrophages
This assay measures the ability of this compound to induce the secretion of pro-inflammatory cytokines from macrophage-like cells.
Methodology:
-
Cell Culture: RAW 264.7 cells are maintained in DMEM supplemented with 10% fetal bovine serum.
-
Seeding: Cells are seeded in a 24-well plate and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or LPS.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Adjuvant Activity In Vivo
The adjuvant properties of RS 09 have been demonstrated in murine models. When co-administered with an antigen, RS 09 significantly enhances the antigen-specific antibody response compared to the antigen alone.[4]
Experimental Design Outline:
-
Animal Model: BALB/c mice are typically used.
-
Immunization Groups:
-
Antigen only
-
Antigen + this compound
-
This compound only
-
Control (e.g., PBS)
-
-
Immunization Schedule: Mice are immunized via a specific route (e.g., subcutaneous) at defined time points (e.g., day 0, 14, and 28).
-
Sample Collection: Blood samples are collected at various time points post-immunization.
-
Antibody Titer Measurement: Antigen-specific antibody titers in the serum are quantified by ELISA.
Conclusion
This compound is a well-characterized synthetic peptide that functions as a potent TLR4 agonist. Its ability to activate the innate immune system through the NF-κB pathway and stimulate the production of inflammatory cytokines makes it a valuable tool for immunological research and a promising candidate for the development of novel vaccine adjuvants. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and functional evaluation of this important immunomodulatory peptide.
References
- 1. Encryption of agonistic motifs for TLR4 into artificial antigens augmented the maturation of antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a multi-epitope vaccine candidate for leishmanial parasites applying immunoinformatics and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RS09/Toll Like Receptor (TLR) 4 agonist – APPHALS - sb-Peptide [mayflowerbio.com]
- 4. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
RS 09 TFA as a Lipopolysaccharide (LPS) Peptide Mimic in Immunology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS 09 TFA is a synthetic peptide that functions as a mimic of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. By acting as an agonist for Toll-like receptor 4 (TLR4), this compound triggers downstream signaling cascades that are central to the innate immune response. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its immunological evaluation, and its application as a vaccine adjuvant.
Introduction
The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs). Toll-like receptor 4 (TLR4), in conjunction with its co-receptors MD-2 and CD14, is the primary sensor for LPS. Activation of TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, thereby orchestrating an effective immune response. However, the potent and often systemic inflammatory effects of LPS limit its therapeutic utility.
This compound, a peptide identified through phage display technology, has emerged as a promising LPS mimic.[1] It activates the TLR4 signaling pathway, leading to the nuclear translocation of NF-κB and the secretion of inflammatory cytokines, but with the potential for a more controlled and localized inflammatory response.[1][2] This property makes this compound a candidate for various immunological applications, most notably as a vaccine adjuvant to enhance antigen-specific immune responses.[1][3]
Mechanism of Action: TLR4 Signaling
This compound exerts its immunological effects by binding to and activating the TLR4 receptor complex. This activation initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
MyD88-Dependent Pathway
The MyD88-dependent pathway is crucial for the rapid induction of inflammatory cytokines. Upon TLR4 activation by this compound, the Toll/interleukin-1 receptor (TIR) domain of TLR4 recruits the adaptor protein MyD88. This leads to the activation of IRAK4, IRAK1, and TRAF6, culminating in the activation of the IKK complex. The IKK complex then phosphorylates IκBα, leading to its degradation and the subsequent translocation of the transcription factor NF-κB into the nucleus. Nuclear NF-κB then drives the expression of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.
TRIF-Dependent Pathway
The TRIF-dependent pathway is primarily associated with the induction of type I interferons and the late phase of NF-κB activation. Following TLR4 internalization, the receptor recruits the adaptor protein TRAM, which in turn recruits TRIF. TRIF can then activate TRAF3, leading to the phosphorylation of IRF3 and its translocation to the nucleus to induce the expression of type I interferons. TRIF can also activate NF-κB through a separate pathway involving RIP1.
Quantitative Data
While extensive quantitative data for this compound is not publicly available, the following tables summarize the key findings from published research.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay | Concentration | Result | Citation |
| NF-κB Activation | HEK-Blue™-4 | SEAP Reporter Assay | 1 µg/mL | Moderate Activation | [1] |
| 5 µg/mL | Strong Activation | [1] | |||
| 10 µg/mL | Strong Activation | [1] | |||
| NF-κB Nuclear Translocation | RAW264.7 | Western Blot | 5 µg/mL | Increased nuclear NF-κB from 15 min to 24 h | [4][5] |
| Cytokine Secretion | RAW264.7 | ELISA/Cytokine Array | 5 µg/mL | Induction of inflammatory cytokines | [1][6] |
Note: Specific EC50 values for NF-κB activation and precise concentrations of secreted cytokines are not available in the cited literature.
Table 2: In Vivo Adjuvant Activity of this compound
| Animal Model | Antigen | This compound Dose | Immunization Schedule | Outcome | Citation |
| BALB/c Mice | X-15 (prostate cancer antigen) conjugated to KLH | 25 µg | Day 0 (initial vaccination), Day 14 (booster) | Significant increase in X-15-specific antibody concentration on day 28 post-vaccination compared to alum and another peptide mimic (RS01) | [3] |
Note: A detailed pharmacokinetic and pharmacodynamic profile of this compound is not publicly available.
Experimental Protocols
The following protocols are adapted from published methodologies and provide a framework for the immunological evaluation of this compound.
NF-κB Activation Assay in HEK-Blue™-hTLR4 Cells
This protocol describes a reporter gene assay to quantify NF-κB activation upon stimulation with this compound.
Materials:
-
HEK-Blue™-hTLR4 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
LPS (positive control)
-
Endotoxin-free water
-
96-well plates
Procedure:
-
Culture HEK-Blue™-hTLR4 cells according to the manufacturer's instructions.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25 µg/mL) and LPS (e.g., 100 ng/mL) in endotoxin-free water.
-
Add 20 µL of the diluted this compound, LPS, or water (negative control) to the respective wells.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Add 180 µL of HEK-Blue™ Detection medium to each well.
-
Incubate for 1-4 hours at 37°C and monitor the color change.
-
Measure the absorbance at 620-655 nm using a microplate reader.
Cytokine Secretion Assay in RAW264.7 Macrophages
This protocol outlines the measurement of pro-inflammatory cytokines secreted by macrophages upon stimulation with this compound.
Materials:
-
RAW264.7 cells
-
DMEM complete medium
-
This compound
-
LPS (positive control)
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Seed RAW264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound (e.g., 1, 5, 10 µg/mL) and LPS (e.g., 100 ng/mL) in DMEM.
-
Replace the culture medium with the prepared solutions of this compound, LPS, or fresh medium (negative control).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
In Vivo Adjuvant Efficacy Study in Mice
This protocol provides a general framework for assessing the adjuvant properties of this compound in a mouse immunization model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Antigen of interest (e.g., Ovalbumin, KLH-conjugated peptide)
-
This compound
-
Alum (as a control adjuvant)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
On Day 0, immunize groups of mice (n=5-10 per group) subcutaneously with one of the following formulations:
-
Antigen alone in PBS
-
Antigen + Alum
-
Antigen + this compound (e.g., 25 µg per mouse)
-
-
On Day 14, administer a booster immunization with the same formulations.
-
Collect blood samples via tail bleed on Day 0 (pre-immune), Day 14, and Day 28.
-
Prepare serum from the blood samples.
-
Measure the antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in the serum using an antigen-specific ELISA.
Effect on Co-stimulatory Molecules
The activation of antigen-presenting cells (APCs), such as dendritic cells (DCs), by TLR agonists typically leads to the upregulation of co-stimulatory molecules like CD80 and CD86. These molecules are essential for the effective activation of T cells. While it is hypothesized that this compound, as a TLR4 agonist, would enhance the expression of these molecules on APCs, direct experimental data confirming this effect is not currently available in the public literature. Further studies are required to fully elucidate the impact of this compound on the expression of co-stimulatory and other maturation markers on dendritic cells and other APCs.
Conclusion
This compound represents a significant development in the field of immunology, offering a synthetic and potentially more refined alternative to LPS for the activation of the TLR4 pathway. Its ability to induce NF-κB activation, stimulate cytokine production, and act as a potent vaccine adjuvant in preclinical models highlights its therapeutic and research potential. While further studies are needed to provide more detailed quantitative data on its bioactivity and to fully understand its effects on APC maturation, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in harnessing the immunomodulatory properties of this promising LPS peptide mimic.
References
- 1. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Encryption of agonistic motifs for TLR4 into artificial antigens augmented the maturation of antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RS09/Toll Like Receptor (TLR) 4 agonist – APPHALS - sb-Peptide [mayflowerbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
The Biological Activity of RS 09 TFA in Murine Macrophages: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of RS 09 TFA, a synthetic peptide mimic of lipopolysaccharide (LPS), in murine macrophages. This compound is recognized as a potent agonist of Toll-like Receptor 4 (TLR4), a key pattern recognition receptor in the innate immune system. Its activation of TLR4 on macrophages triggers a cascade of downstream signaling events, leading to a pro-inflammatory response. This document summarizes the current understanding of this compound's mechanism of action, its impact on macrophage signaling and function, and provides detailed experimental protocols for studying its effects.
Core Mechanism of Action: TLR4 Agonism
This compound functions as a molecular mimic of LPS, the major component of the outer membrane of Gram-negative bacteria. By binding to the TLR4 receptor complex on the surface of murine macrophages, this compound initiates a signaling cascade that is central to the innate immune response. This activation leads to the recruitment of adaptor proteins, the activation of downstream kinases, and ultimately the nuclear translocation of transcription factors, most notably NF-κB.[1][2]
Quantitative Analysis of this compound Activity
The following table summarizes the reported concentrations of this compound used to elicit biological responses in murine macrophage cell lines, such as RAW264.7.
| Parameter | Cell Line | Concentration Range | Specific Concentration Tested | Observed Effect | Citation |
| NF-κB Activation | HEK-Blue™-4 (TLR4 reporter) | 1-10 µg/mL | - | Stimulation of TLR4 and activation of NF-κB. | [2] |
| NF-κB Nuclear Translocation & Cytokine Secretion | RAW264.7 | - | 5 µg/mL | Induction of NF-κB nuclear translocation and secretion of inflammatory cytokines. | [2] |
| TNF-α Secretion | RAW264.7 | Not specified | Not specified | Significant increase in secreted TNF-α after 4 hours of exposure (when incorporated into an artificial antigen). | [3] |
| IL-6 Secretion | RAW264.7 | Not specified | Not specified | No effect on IL-6 secretion (when incorporated into an artificial antigen). | [3] |
Signaling Pathways Modulated by this compound
The primary signaling pathway activated by this compound in murine macrophages is the TLR4-MyD88-dependent pathway, culminating in the activation of NF-κB.
Role in Macrophage Polarization
Recent studies have utilized this compound as a specific TLR4 agonist to investigate macrophage polarization. The activation of the TLR4 pathway by agonists like this compound is a hallmark of classical M1 macrophage activation. This suggests that this compound can be employed experimentally to drive murine macrophages towards a pro-inflammatory M1 phenotype, characterized by the production of cytokines such as TNF-α. This is supported by findings where this compound was used to counteract the effects of M2 polarizing stimuli.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound in murine macrophages.
Cell Culture and Treatment
References
The Hidden Variable: A Technical Guide to RS 09 TFA Salt vs. Salt-Free Forms in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential effects of the trifluoroacetate (TFA) counter-ion on research involving RS 09, a Toll-like Receptor 4 (TLR4) agonist and lipopolysaccharide (LPS) peptide mimic.[1] While synthetic peptides like RS 09 are invaluable research tools, they are commonly supplied as TFA salts, a byproduct of their synthesis and purification.[2][3][4] Residual TFA can be a hidden variable in experiments, influencing physicochemical properties and biological activity, potentially leading to data misinterpretation and lack of reproducibility.[2][5] This document will explore these effects, provide detailed experimental protocols for counter-ion exchange, and offer guidance for ensuring the accuracy and integrity of your research.
The Origin of TFA in Synthetic Peptides
Trifluoroacetic acid is a strong acid widely used in peptide chemistry. Its prevalence in research-grade peptides like RS 09 stems from two primary applications:
-
Solid-Phase Peptide Synthesis (SPPS): In the common Fmoc/tert-butyl-based SPPS, TFA is a key component of the cleavage cocktail used to release the synthesized peptide from the solid-phase resin and remove protecting groups from amino acid side chains.[2][3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): TFA is the most common ion-pairing agent used in RP-HPLC for purifying synthetic peptides.[2][3][6] It forms a neutral ion pair with positively charged residues on the peptide, improving peak shape and resolution during chromatography.[2][7]
Due to these processes, the final lyophilized product is often a peptide-TFA salt, where the TFA counter-ion is electrostatically associated with positively charged sites on the peptide, such as the N-terminus and the side chains of basic amino acids like Lysine, Arginine, and Histidine.[3][5][8]
The Impact of the TFA Counter-Ion on Experimental Outcomes
The presence of the TFA counter-ion can significantly alter the properties of RS 09, impacting everything from its stability to its biological activity. These effects can be broadly categorized into physicochemical and biological consequences.
Physicochemical Properties
The TFA salt form can differ from the salt-free or other salt forms (e.g., acetate, hydrochloride) in several key physicochemical aspects. These differences can affect solubility, aggregation, and secondary structure.[8][9][10] For instance, TFA has been shown to induce a slight increase in helical structures in some peptides and can influence fibril formation.[4][11]
| Property | TFA Salt Form | Salt-Free / Alternative Salt (HCl, Acetate) | Potential Impact on RS 09 Research |
| Molecular Weight | Higher due to the mass of the TFA counter-ion (114.02 g/mol ). | Lower, leading to more accurate peptide quantification by weight. | Inaccurate molar concentration calculations if the TFA content is not accounted for, leading to dosing errors.[7][12] |
| Solubility | Can be affected; TFA may enhance solubility in some organic solvents but can also promote aggregation in aqueous buffers.[8] | Solubility is dependent on the specific counter-ion; acetate and HCl salts are commonly used in pharmaceutical formulations.[4][13][14] | Altered solubility can affect the preparation of stock solutions and the bioavailability of RS 09 in cell culture media. |
| Hygroscopicity | TFA salts can be hygroscopic, absorbing water from the atmosphere. | Varies by salt form; acetate salts may result in a better lyophilized cake.[4] | Inaccurate weighing of the peptide and potential for degradation over time if not stored properly. |
| pH of Solution | Dissolving the TFA salt in an unbuffered solution will result in an acidic pH due to the strong acidity of TFA (pKa ~0.5).[3][11] | The pH will be influenced by the counter-ion (e.g., HCl is also a strong acid, while acetate is a weaker acid). | The acidic nature of TFA can alter the pH of assays, potentially affecting enzyme activity, receptor binding, and cell viability.[3] |
| Secondary Structure | Can influence peptide conformation, potentially promoting helical structures or aggregation.[9][11][15] | Different counter-ions can have varying effects on secondary structure; HCl is often considered more benign in structural studies.[3][4] | Changes in the conformation of RS 09 could affect its binding affinity to TLR4 and subsequent signaling. |
Biological Activity
Perhaps the most critical consideration for researchers using RS 09 is the potential for TFA to directly interfere with biological assays. As an agonist of TLR4, RS 09 is expected to activate NF-κB and induce inflammatory cytokine secretion.[1] The presence of TFA can confound these measurements.
| Biological Effect | TFA Salt Form | Salt-Free / Alternative Salt (HCl, Acetate) | Potential Impact on RS 09 Research |
| Cell Proliferation | Can be cytotoxic or alter proliferation in a dose-dependent and cell-type-specific manner.[2][13] Inhibition of osteoblast proliferation has been observed at concentrations as low as 10 nM.[3][5] Conversely, it can stimulate the growth of other cells, like glioma cells.[2][3][5] | HCl salts have been shown to not have the same inhibitory effects on cell proliferation.[3][5][13] Acetate is generally considered to have lower biological toxicity.[16] | When studying the effect of RS 09 on cell viability or proliferation, any observed anti-proliferative or proliferative effects could be artifacts of the TFA counter-ion.[3][5] |
| Enzyme/Receptor Activity | The strong acidity of TFA can denature pH-sensitive proteins and may act as an allosteric regulator on receptors like the glycine receptor.[3][5][8] | Alternative salts are generally preferred for sensitive biological assays to avoid pH-related artifacts. | The binding of RS 09 to TLR4 and the subsequent activation of downstream signaling pathways could be altered by local pH changes or direct interactions of TFA with the receptor or associated proteins. |
| In Vivo Studies | Can induce immune responses. Trifluoroacetylated proteins can elicit antibody responses.[4][5][11] | Acetate and hydrochloride are the most common salt forms for approved peptide pharmaceuticals due to their better safety profiles.[13][14][17] | For in vivo studies with RS 09, a TFA salt form could lead to confounding immune responses not specific to the peptide's TLR4 agonist activity. |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 5. genscript.com.cn [genscript.com.cn]
- 6. peptide.com [peptide.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Sciences: Guide to Quality, Purity & Safe Buying | BodySpec [bodyspec.com]
- 13. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 14. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]
- 16. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 17. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pharmacological Profile of RS 09 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known pharmacological properties of RS 09 TFA based on currently available scientific literature. It is important to note that, to date, there is a lack of publicly accessible data specifically investigating the potential off-target effects of this compound. The information presented herein focuses on its primary mechanism of action.
Executive Summary
This compound is a synthetic peptide mimic of lipopolysaccharide (LPS) that functions as a potent and specific agonist for Toll-like Receptor 4 (TLR4).[1][2][3][4] Its primary pharmacological effect is the activation of the TLR4 signaling pathway, leading to the downstream activation of the transcription factor NF-κB and the subsequent secretion of inflammatory cytokines.[1][2][3][4] This activity makes this compound a valuable tool in immunological research and a potential candidate for development as a vaccine adjuvant, capable of enhancing antigen-specific immune responses.[1][2][4]
Core Mechanism of Action: TLR4 Agonism
The principal pharmacological activity of this compound is its ability to bind to and activate TLR4.[1][2][3][4] This interaction initiates a well-defined intracellular signaling cascade, which is pivotal in the innate immune response.
Signaling Pathway
The binding of this compound to TLR4 triggers a signaling cascade that culminates in the activation of NF-κB. This transcription factor then translocates to the nucleus to induce the expression of genes encoding inflammatory cytokines.
Quantitative Data on Biological Activity
While specific off-target binding data is unavailable, the on-target activity of this compound has been quantified in cell-based assays.
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| HEK-Blue™-4 cells | NF-κB Activation | 1-10 µg/mL (24 h) | Stimulation of TLR4 and activation of NF-κB | [1] |
| RAW 264.7 cells | NF-κB Nuclear Translocation and Cytokine Secretion | 5 µg/mL (15 min - 24 h) | Induction of nuclear translocation of NF-κB and secretion of inflammatory cytokines | [1][3][4] |
Experimental Protocols
The following provides a generalized methodology for assessing the on-target activity of this compound based on the available information.
NF-κB Activation Assay in HEK-Blue™-4 Cells
Objective: To determine the ability of this compound to activate the NF-κB signaling pathway via TLR4.
Methodology:
-
Cell Culture: HEK-Blue™-4 cells, which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to standard protocols.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 1-10 µg/mL) for a specified duration (e.g., 24 hours).
-
SEAP Detection: The cell culture supernatant is collected and assayed for SEAP activity using a suitable substrate (e.g., QUANTI-Blue™).
-
Data Analysis: The level of SEAP activity is proportional to the extent of NF-κB activation. Results are typically quantified by measuring absorbance at a specific wavelength (e.g., 620-655 nm).
In Vivo Adjuvant Activity Assessment
Objective: To evaluate the in vivo adjuvant effect of this compound.
Methodology:
-
Animal Model: BALB/c mice are typically used for this type of study.
-
Immunization: Mice are co-immunized with a specific antigen (e.g., prostate-cancer-specific antigen X-15 conjugated to KLH) and this compound.
-
Sample Collection: Blood samples are collected from the mice at specified time points post-immunization.
-
Antibody Titer Measurement: Serum is isolated from the blood samples, and the concentration of antigen-specific antibodies is determined using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The antibody titers in the this compound-treated group are compared to a control group that received the antigen alone. A significant increase in antigen-specific antibody concentration indicates an effective adjuvant response.[1]
Potential Off-Target Considerations (General)
While no specific off-target effects have been reported for this compound, it is a standard practice in drug development to assess for potential unintended interactions. The "TFA" (trifluoroacetic acid) salt form of a peptide can sometimes be a source of trifluoroacetylation of the peptide itself, though this is more of a manufacturing and stability consideration than a direct off-target pharmacological effect.[5]
For any novel compound, a thorough off-target screening is crucial. This typically involves:
-
Receptor Profiling: Screening the compound against a broad panel of receptors, ion channels, and enzymes to identify any unintended binding interactions.
-
Kinase Profiling: Assessing the compound's activity against a wide range of kinases, as off-target kinase inhibition is a common source of toxicity.
-
Cell-Based Phenotypic Screening: Utilizing high-content imaging and other phenotypic assays to detect unexpected cellular effects.
-
In Vivo Toxicity Studies: Comprehensive toxicology studies in animal models to identify any unforeseen adverse effects.
Conclusion
This compound is a well-characterized TLR4 agonist with demonstrated in vitro and in vivo activity. Its ability to stimulate a robust immune response underscores its potential as a vaccine adjuvant. However, the current body of public knowledge lacks specific data on its off-target profile. Future research and development of this compound for therapeutic applications will necessitate a thorough investigation into its potential off-target interactions to ensure a comprehensive understanding of its safety and specificity.
References
Methodological & Application
Application Notes and Protocols: RS 09 TFA for RAW 264.7 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 09 TFA is a synthetic peptide (sequence: APPHALS) that acts as an agonist for Toll-like Receptor 4 (TLR4). As a mimic of Lipopolysaccharide (LPS), this compound can be utilized to stimulate an innate immune response in macrophage cell lines, such as RAW 264.7, making it a valuable tool for studying inflammatory pathways and for the development of novel vaccine adjuvants. In RAW 264.7 cells, this compound has been demonstrated to bind to TLR4, leading to the activation and nuclear translocation of the transcription factor NF-κB and the subsequent secretion of various inflammatory cytokines and chemokines.
These application notes provide a detailed protocol for the use of this compound in RAW 264.7 cell culture, including methodologies for cell maintenance, stimulation, and downstream analysis of cellular activation.
Data Presentation
Table 1: Recommended Reagent and Cell Culture Conditions
| Parameter | Recommendation | Source |
| Cell Line | RAW 264.7 | ATCC® TIB-71™ |
| Growth Medium | DMEM, high glucose, supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. | |
| Culture Conditions | 37°C, 5% CO2 in a humidified incubator. | |
| Subculture | Split cells when they reach 60-70% confluency. Avoid letting them become fully confluent. | General Cell Culture Practice |
| This compound Stock Solution | Dissolve in sterile, endotoxin-free water to a concentration of 2 mg/ml. Aliquot and store at -20°C or -80°C for long-term storage. |
Table 2: Experimental Parameters for this compound Stimulation of RAW 264.7 Cells
| Parameter | Experimental Condition | Outcome Measured | Source |
| Working Concentration | 5 µg/ml | NF-κB Nuclear Translocation | |
| Incubation Time (NF-κB Translocation) | 15, 30, 60, 120 minutes | Time-course of NF-κB activation | |
| Incubation Time (Cytokine Secretion) | 24 hours | Profile of secreted cytokines and chemokines | |
| Positive Control | Lipopolysaccharide (LPS) from E. coli (100-200 ng/mL) | TLR4-mediated inflammation |
Table 3: Qualitative Cytokine and Chemokine Induction Profile in RAW 264.7 Cells after 24-hour Stimulation with this compound
| Cytokine/Chemokine Category | Induced Factors |
| Pro-inflammatory Cytokines | TNF-α, IL-1β, IL-12p70 |
| Chemokines | M-CSF, G-CSF, GM-CSF |
This table is a summary of qualitative data from antibody array analysis. The levels of secreted cytokines upon stimulation with RS 09 were comparable to those secreted from LPS-stimulated cells.
Experimental Protocols
General Culture of RAW 264.7 Macrophages
Materials:
-
RAW 264.7 cells
-
Complete Growth Medium (see Table 1)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
75 cm² tissue culture flasks
-
Centrifuge
Procedure:
-
Maintain RAW 264.7 cells in 75 cm² tissue culture flasks with Complete Growth Medium.
-
Incubate at 37°C in a humidified 5% CO2 atmosphere.
-
Monitor cell confluency daily. At 60-70% confluency, subculture the cells.
-
To subculture, aspirate the old medium and wash the cell monolayer with sterile PBS.
-
Add fresh medium and gently detach the cells using a cell scraper.
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh Complete Growth Medium and seed into new flasks at the desired density.
Stimulation of RAW 264.7 Cells with this compound for NF-κB Activation Analysis
Materials:
-
RAW 264.7 cells
-
Complete Growth Medium
-
This compound stock solution (2 mg/ml in sterile water)
-
LPS (positive control)
-
8-well chamber slides or appropriate culture plates
-
Reagents for immunofluorescence or Western blotting
Procedure:
-
Seed RAW 264.7 cells into 8-well chamber slides at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare the this compound working solution by diluting the stock solution in Complete Growth Medium to a final concentration of 5 µg/ml.
-
Prepare a positive control of LPS at a final concentration of 100 ng/ml.
-
Aspirate the medium from the cells and add the this compound working solution, LPS solution, or fresh medium (negative control) to the respective wells.
-
Incubate the cells for various time points (e.g., 15, 30, 60, and 120 minutes) at 37°C.
-
After incubation, proceed with either immunofluorescence staining for NF-κB p65 subunit or cellular fractionation for Western blot analysis of nuclear and cytoplasmic NF-κB levels.
Stimulation of RAW 264.7 Cells with this compound for Cytokine Profiling
Materials:
-
RAW 264.7 cells
-
Complete Growth Medium
-
This compound stock solution (2 mg/ml in sterile water)
-
LPS (positive control)
-
6-well plates
-
Reagents for ELISA or cytokine bead array
Procedure:
-
Seed RAW 264.7 cells into a 6-well plate at a density of 1 x 10⁶ cells per well and allow them to adhere overnight.
-
Prepare the this compound working solution by diluting the stock solution in Complete Growth Medium to the desired concentration (e.g., 5 µg/ml).
-
Prepare a positive control of LPS at a final concentration of 1 µg/ml.
-
Aspirate the medium from the cells and add the this compound working solution, LPS solution, or fresh medium (negative control) to the respective wells.
-
Incubate the plate for 24 hours at 37°C.
-
After incubation, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any detached cells and debris.
-
Analyze the supernatants for the presence of various cytokines and chemokines using an appropriate method such as ELISA or a multiplex cytokine bead array.
Visualizations
Caption: Experimental workflow for this compound treatment of RAW 264.7 cells.
Application Notes and Protocols for In Vivo Administration of RS09 TFA as a Vaccine Adjuvant in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS09 TFA is a synthetic peptide mimic of lipopolysaccharide (LPS) that functions as a potent Toll-like Receptor 4 (TLR4) agonist.[1][2] In preclinical studies, RS09 TFA has demonstrated significant promise as a vaccine adjuvant, enhancing antigen-specific immune responses in vivo.[1][3] These application notes provide detailed protocols for the in vivo administration of RS09 TFA in mice, methodologies for evaluating its adjuvant effects, and an overview of its mechanism of action.
Mechanism of Action: TLR4 Signaling Pathway
RS09 TFA exerts its adjuvant effect by activating the TLR4 signaling pathway.[1][2] As a TLR4 agonist, RS09 TFA initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[1][4][5] This innate immune activation is crucial for enhancing the subsequent adaptive immune response to the co-administered antigen.[6] The signaling cascade is initiated when RS09 TFA binds to the TLR4 receptor complex, which includes MD-2 and CD14, on the surface of antigen-presenting cells (APCs) such as macrophages and dendritic cells. This binding triggers downstream signaling through MyD88-dependent and TRIF-dependent pathways, culminating in the expression of genes involved in inflammation and immunity.[4]
Data Presentation
The following table summarizes the expected quantitative outcomes from in vivo studies using RS09 TFA as a vaccine adjuvant in mice. Researchers can use this as a template to present their data.
| Group | Antigen-Specific IgG Titer (Day 28) | Antigen-Specific IgG1 Titer (Day 28) | Antigen-Specific IgG2a Titer (Day 28) | Spleen IFN-γ Spot Forming Cells / 10^6 cells | Spleen IL-4 Spot Forming Cells / 10^6 cells |
| Antigen Only | |||||
| Antigen + Alum | |||||
| Antigen + RS09 TFA (25 µg) | |||||
| Vehicle Control |
This table is a template. The actual results will vary depending on the antigen, mouse strain, and other experimental conditions. A study using RS09 as an adjuvant with the X-15-KLH antigen in BALB/c mice reported a significant increase in the concentration of X-15-specific antibodies on day 28 post-vaccination compared to the group receiving the antigen with Alum.[3]
Experimental Protocols
The following protocols provide a general framework for the in vivo administration of RS09 TFA and the subsequent analysis of the immune response.
Protocol 1: Preparation of the Vaccine Formulation
Materials:
-
RS09 TFA
-
Antigen of interest
-
Sterile, endotoxin-free phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reconstitute the lyophilized RS09 TFA in sterile PBS to a stock concentration (e.g., 1 mg/mL). Vortex briefly to ensure complete dissolution.
-
Dilute the antigen to the desired concentration in sterile PBS.
-
On the day of immunization, mix the required amount of RS09 TFA solution with the antigen solution. A typical dose of RS09 is 25 µg per mouse.[3]
-
Gently mix the formulation by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation.
-
The final injection volume should be between 50-100 µL for subcutaneous or intramuscular administration in mice.
Note: In published studies, RS09 has been administered as a simple PBS suspension with the antigen, not as an emulsion.[3]
Protocol 2: In Vivo Administration in Mice
Materials:
-
6-8 week old BALB/c mice (or other appropriate strain)
-
Prepared vaccine formulation
-
Sterile 1 mL syringes with a 27-30 gauge needle
Procedure:
-
Acclimatize the mice to the facility for at least one week before the start of the experiment.
-
On Day 0, immunize the mice with the prepared vaccine formulation. The subcutaneous (s.c.) route of administration at the base of the tail or the intramuscular (i.m.) route into the quadriceps are common.
-
Administer a booster immunization on Day 14 using the same formulation and route as the primary immunization.[3]
-
Include appropriate control groups: antigen only, adjuvant only, and vehicle (PBS) only.
-
Monitor the mice regularly for any adverse reactions at the injection site.
Protocol 3: Evaluation of Humoral Immune Response by ELISA
Materials:
-
96-well ELISA plates
-
Antigen of interest
-
Serum samples from immunized mice
-
HRP-conjugated anti-mouse IgG, IgG1, and IgG2a secondary antibodies
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
Procedure:
-
Coat the ELISA plates with the antigen (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plates three times with wash buffer.
-
Block the plates with blocking buffer for 1-2 hours at room temperature.
-
Wash the plates three times.
-
Serially dilute the serum samples in blocking buffer and add them to the wells. Incubate for 2 hours at room temperature.
-
Wash the plates five times.
-
Add the HRP-conjugated secondary antibodies (anti-IgG, anti-IgG1, or anti-IgG2a) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Wash the plates five times.
-
Add the TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cutoff.
Protocol 4: Evaluation of Cellular Immune Response by ELISpot
Materials:
-
96-well ELISpot plates pre-coated with capture antibodies for IFN-γ and IL-4
-
Splenocytes isolated from immunized mice
-
Antigen of interest or mitogen (positive control)
-
Biotinylated detection antibodies for IFN-γ and IL-4
-
Streptavidin-HRP
-
Substrate for ELISpot
-
Complete RPMI-1640 medium
Procedure:
-
Prepare single-cell suspensions of splenocytes from the immunized mice.
-
Add a defined number of splenocytes (e.g., 2-5 x 10⁵ cells/well) to the pre-coated ELISpot plates.
-
Stimulate the cells with the antigen of interest (e.g., 10 µg/mL), a positive control (e.g., Concanavalin A), or media alone (negative control).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Wash the plates and add the biotinylated detection antibodies. Incubate as recommended by the manufacturer.
-
Wash the plates and add streptavidin-HRP.
-
Wash the plates and add the substrate to develop the spots.
-
Stop the reaction by washing with water.
-
Allow the plates to dry and count the spots using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million splenocytes.
Conclusion
RS09 TFA is a promising vaccine adjuvant that enhances both humoral and cellular immune responses through the activation of the TLR4 signaling pathway. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize RS09 TFA in preclinical vaccine studies and to evaluate its immunomodulatory effects. Adherence to these methodologies will facilitate the generation of robust and reproducible data for the development of novel and more effective vaccines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Toll-like Receptor-4 (TLR4) Signalling pathways | BioRender Science Templates [biorender.com]
- 4. researchgate.net [researchgate.net]
- 5. The administration route is decisive for the ability of the vaccine adjuvant CAF09 to induce antigen-specific CD8+ T-cell responses: The immunological consequences of the biodistribution profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for RS 09 TFA in Dendritic Cell Maturation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 09 TFA is a synthetic peptide that acts as a potent agonist for Toll-like receptor 4 (TLR4).[1][2] As a mimic of Lipopolysaccharide (LPS), a well-characterized component of Gram-negative bacteria, this compound can effectively induce the maturation of dendritic cells (DCs).[2] Dendritic cells are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses.[3] In their immature state, DCs are adept at antigen capture. Upon encountering pathogen-associated molecular patterns (PAMPs), such as this compound, they undergo a maturation process. This process is characterized by the upregulation of co-stimulatory molecules, enhanced antigen presentation capabilities, and the secretion of pro-inflammatory cytokines, which are essential for the activation of naive T cells.[3][4][5]
These application notes provide a comprehensive guide for utilizing this compound to induce dendritic cell maturation in vitro, a critical step in various immunological assays, including vaccine development and cancer immunotherapy research.
Mechanism of Action: TLR4 Signaling Pathway
This compound initiates an intracellular signaling cascade upon binding to the TLR4 receptor complex on the surface of dendritic cells. This activation leads to the recruitment of adaptor proteins, primarily MyD88 and TRIF, which trigger two distinct downstream pathways. Both pathways culminate in the activation of key transcription factors, such as NF-κB and AP-1, which orchestrate the expression of genes responsible for DC maturation.
Experimental Protocols
The following protocols provide a general framework for the generation of immature dendritic cells and their subsequent maturation using this compound. These should be optimized for specific cell types and experimental conditions.
Protocol 1: Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Recombinant murine GM-CSF (20 ng/mL)
-
Recombinant murine IL-4 (10 ng/mL)
-
This compound (lyophilized)
-
Sterile, endotoxin-free water or PBS for reconstitution
-
6-well tissue culture plates
Procedure:
-
Isolation of Bone Marrow Cells: Harvest bone marrow from the femurs and tibias of 6-8 week old mice under sterile conditions.
-
Cell Lysis: Lyse red blood cells using ACK lysis buffer.
-
Cell Seeding: Plate the bone marrow cells in 6-well plates at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with rmGM-CSF and rmIL-4.
-
Incubation: Culture the cells for 3 days at 37°C in a 5% CO2 incubator.
-
Feeding: On day 3, gently swirl the plates, remove half of the medium, and replace it with fresh complete medium containing rmGM-CSF and rmIL-4.
-
Harvesting Immature DCs: On day 6 or 7, harvest the loosely adherent cells, which are the immature DCs (iDCs).
-
Maturation with this compound: Resuspend the iDCs in fresh complete medium and plate them at a density of 1 x 10^6 cells/mL. Add this compound to the desired final concentration (typically in the range of 1-10 µg/mL). A titration experiment is recommended to determine the optimal concentration.
-
Incubation for Maturation: Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Analysis: After incubation, the matured DCs can be analyzed for surface marker expression by flow cytometry, and the supernatant can be collected for cytokine analysis.
Protocol 2: Maturation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
Materials:
-
Ficoll-Paque for PBMC isolation
-
Complete RPMI-1640 medium
-
Recombinant human GM-CSF (50 ng/mL)
-
Recombinant human IL-4 (50 ng/mL)
-
This compound
-
Adherent tissue culture flasks or plates
Procedure:
-
Isolation of PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Adherence: Plate PBMCs in complete RPMI-1640 medium in adherent tissue culture flasks or plates for 2 hours at 37°C.
-
Generation of iDCs: After 2 hours, remove the non-adherent cells and add fresh complete medium supplemented with rhGM-CSF and rhIL-4 to the adherent monocytes.
-
Incubation and Feeding: Culture the cells for 5-6 days, replacing half of the medium with fresh supplemented medium every 2-3 days.
-
Maturation with this compound: On day 6 or 7, add this compound to the culture at the desired concentration (e.g., 1-10 µg/mL).
-
Incubation for Maturation: Incubate for 24-48 hours.
-
Analysis: Harvest the mature Mo-DCs for downstream applications.
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative changes in dendritic cell phenotype and function upon maturation with a TLR4 agonist like this compound. The data presented is representative of typical results obtained with LPS and should be used as a guideline. Actual values may vary depending on the specific experimental conditions.
Table 1: Upregulation of DC Maturation Markers
| Marker | Function | Typical Upregulation (Fold Change in MFI) |
| CD80 (B7-1) | Co-stimulatory molecule for T cell activation | 5 - 15 |
| CD86 (B7-2) | Co-stimulatory molecule for T cell activation | 10 - 30 |
| CD83 | Mature DC marker | 20 - 50 |
| MHC Class II | Antigen presentation to CD4+ T cells | 5 - 10 |
MFI: Mean Fluorescence Intensity, as determined by flow cytometry.
Table 2: Pro-inflammatory Cytokine Secretion
| Cytokine | Primary Function in T Cell Response | Expected Concentration (pg/mL) |
| IL-12p70 | Promotes Th1 differentiation and cytotoxic T lymphocyte (CTL) activity | 500 - 2000 |
| TNF-α | Pro-inflammatory; promotes DC maturation and T cell activation | 1000 - 5000 |
| IL-6 | Pro-inflammatory; influences T cell differentiation | 1000 - 10000 |
| IL-1β | Pro-inflammatory; contributes to DC activation | 200 - 1000 |
Concentrations are typically measured in the culture supernatant by ELISA or Cytometric Bead Array (CBA) after 24 hours of stimulation.
Troubleshooting
-
Low DC Yield: Ensure optimal concentrations of GM-CSF and IL-4 are used. The health and age of the mice (for BMDCs) or the quality of the donor blood (for Mo-DCs) can also significantly impact yield.
-
Poor Maturation: Verify the activity of the this compound. A positive control, such as a known potent batch of LPS, should be included. Ensure that the culture medium is free of endotoxin contamination. The density of the cells during maturation can also affect the outcome.
-
High Cell Death: Dendritic cells can be sensitive to over-stimulation. If significant cell death is observed, consider reducing the concentration of this compound or the incubation time.
Conclusion
This compound is a valuable tool for inducing the maturation of dendritic cells in vitro. Its action as a TLR4 agonist provides a robust and reproducible method for generating mature, functional DCs suitable for a wide range of immunological research applications. The protocols and expected outcomes provided here serve as a foundation for incorporating this compound into your experimental workflows.
References
- 1. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
- 2. Enhancement of nasal HIV vaccination with adenoviral vector-based nanocomplexes using mucoadhesive and DC-targeting adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Synthetic Toll Like Receptor-4 (TLR-4) Agonist [research.amanote.com]
- 5. Interleukin-12 is produced by dendritic cells and mediates T helper 1 development as well as interferon-gamma production by T helper 1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of RS 09 TFA Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
RS 09 TFA is a synthetic peptide that acts as a potent agonist of Toll-like receptor 4 (TLR4).[1][2] As a mimic of lipopolysaccharide (LPS), it can activate the TLR4 signaling pathway, leading to the activation of nuclear factor-kappa B (NF-κB) and the subsequent induction of inflammatory cytokine secretion in immune cells such as macrophages.[1][2][3][4] These properties make this compound a valuable tool for in vitro studies of the TLR4 signaling cascade, immune response modulation, and as a potential vaccine adjuvant.[1] This document provides a detailed protocol for the preparation of a stock solution of this compound suitable for use in cell culture applications.
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation of an this compound stock solution.
| Parameter | Value | Reference |
| Molecular Weight | 805.8 g/mol | [3] |
| Solubility | ||
| DMSO | 10 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| PBS (pH 7.2) | 1 mg/mL | [1] |
| DMF | 1 mg/mL | [1] |
| Recommended Solvent | DMSO (for cell culture applications) | [5] |
| Recommended Stock Conc. | 1-10 mg/mL | [1][6] |
| Working Concentration | 1-10 µg/mL | [6] |
| Storage (Powder) | -20°C | [7] |
| Storage (Stock Solution) | -80°C in aliquots | [6][7] |
| Stock Solution Stability | Up to 6 months at -80°C | [6] |
Signaling Pathway of this compound
This compound activates the TLR4 signaling pathway, which is a critical component of the innate immune system. The binding of this compound to TLR4 on the cell surface initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to induce the expression of genes encoding inflammatory cytokines.
Caption: this compound activates TLR4, leading to NF-κB activation and inflammatory gene transcription.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in DMSO.
4.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
4.2. Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.
-
Calculation: Determine the volume of DMSO required to achieve the desired stock concentration. For a 10 mg/mL stock solution from 1 mg of this compound:
-
Volume of DMSO = (Mass of this compound) / (Desired Concentration)
-
Volume of DMSO = 1 mg / 10 mg/mL = 0.1 mL = 100 µL
-
-
Dissolution:
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex gently for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical working volume for your experiments to minimize freeze-thaw cycles. For example, create 5 µL or 10 µL aliquots.
-
-
Storage:
4.3. Workflow Diagram
Caption: Workflow for the preparation and storage of this compound stock solution.
Application in Cell Culture
5.1. Dilution to Working Concentration
To prepare a working solution, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution in cell culture medium to the desired final concentration. For example, to prepare 1 mL of medium with a final concentration of 5 µg/mL from a 10 mg/mL stock solution:
-
Dilution Factor: (10 mg/mL) / (5 µg/mL) = (10,000 µg/mL) / (5 µg/mL) = 2000
-
Volume of Stock: 1000 µL / 2000 = 0.5 µL
Add 0.5 µL of the 10 mg/mL stock solution to 999.5 µL of cell culture medium. Mix well by gentle pipetting before adding to the cells.
5.2. Important Considerations
-
TFA Salt: RS 09 is supplied as a trifluoroacetate (TFA) salt. While the TFA is present in small amounts, it is important to note that at high concentrations, TFA can be acidic and may affect cell viability.[8] However, the high dilution factor used to prepare the working solution typically renders the final TFA concentration negligible and non-toxic to most cell lines.
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic.
-
Control Experiments: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell behavior.
Safety Precautions
-
Handle this compound powder and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.
By following these guidelines, researchers can confidently prepare and use this compound stock solutions for their in vitro cell culture experiments to investigate the TLR4 signaling pathway and its downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. peptide.com [peptide.com]
- 4. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 5. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lifetein.com [lifetein.com]
- 8. Registration Dossier - ECHA [echa.europa.eu]
Application Notes and Protocols for Studying TLR4-Mediated Inflammation with RS 09 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing RS 09 TFA, a potent Toll-like Receptor 4 (TLR4) agonist, to study TLR4-mediated inflammatory responses. This document includes detailed protocols for key in vitro experiments, quantitative data presentation, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic peptide that acts as a mimic of Lipopolysaccharide (LPS), the primary ligand for TLR4. As a TLR4 agonist, this compound activates downstream signaling cascades, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and the subsequent production of pro-inflammatory cytokines.[1] This makes this compound a valuable tool for investigating the intricacies of the TLR4 signaling pathway and for the development of novel therapeutics targeting inflammatory and autoimmune diseases. In vivo, this compound has also been shown to function as an adjuvant, enhancing antigen-specific immune responses.
Key Applications
-
Induction of Pro-inflammatory Cytokines: Studying the dose-dependent release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from immune cells.
-
Activation of NF-κB Signaling: Investigating the activation of the NF-κB pathway through nuclear translocation and phosphorylation of key signaling proteins.
-
Screening for TLR4 Antagonists: Utilizing this compound as a specific TLR4 agonist in high-throughput screening assays to identify potential inhibitors of the TLR4 pathway.
-
Adjuvant Research: Evaluating the potential of this compound to enhance immune responses to specific antigens in vaccine development.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on TLR4 activation and inflammatory cytokine production in commonly used cell lines.
Table 1: Dose-Dependent Activation of NF-κB in HEK-Blue™-hTLR4 Cells
| This compound Concentration (µg/mL) | NF-κB Activation (Fold Induction over Control) |
| 0 (Control) | 1.0 |
| 1 | Data not available in search results |
| 5 | Data not available in search results |
| 10 | Data not available in search results |
Note: While a concentration range of 1-10 µg/mL is reported to activate NF-κB in these cells, specific fold-induction values were not available in the provided search results. Researchers should perform a dose-response experiment to determine the optimal concentration for their specific assay conditions.
Table 2: Dose-Dependent Secretion of TNF-α and IL-6 in RAW 264.7 Macrophages
| This compound Concentration (µg/mL) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| 0 (Control) | Baseline | Baseline |
| 1 | Data not available in search results | Data not available in search results |
| 5 | Significantly increased | Significantly increased |
| 10 | Data not available in search results | Data not available in search results |
Note: A concentration of 5 µg/mL has been shown to induce the secretion of inflammatory cytokines in RAW 264.7 cells.[2] Specific quantitative data on the concentration of secreted cytokines at various this compound doses were not found in the search results. A standard ELISA is recommended to quantify these effects.
Signaling Pathways and Experimental Workflows
TLR4 Signaling Pathway
Activation of TLR4 by agonists like this compound initiates a complex intracellular signaling cascade. This process can be broadly divided into two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly activates NF-κB, leading to the transcription of pro-inflammatory cytokine genes. The TRIF-dependent pathway, which is initiated after the internalization of the TLR4 receptor complex, leads to the activation of both NF-κB and Interferon Regulatory Factor 3 (IRF3), resulting in the production of type I interferons in addition to inflammatory cytokines.
Caption: TLR4 Signaling Pathway initiated by this compound.
Experimental Workflow for Studying TLR4-Mediated Inflammation
A typical experimental workflow to investigate the effects of this compound on TLR4-mediated inflammation involves cell culture, stimulation with the agonist, and subsequent analysis of downstream signaling events and cytokine production.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Protocol 1: Measurement of Cytokine Production by ELISA
This protocol describes the quantification of TNF-α and IL-6 in the supernatant of RAW 264.7 macrophages stimulated with this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in sterile water or PBS)
-
LPS (positive control)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Cell Stimulation:
-
Prepare serial dilutions of this compound (e.g., 0, 1, 2.5, 5, 10 µg/mL) in complete DMEM.
-
Prepare a positive control of LPS (e.g., 100 ng/mL).
-
Carefully remove the old medium from the wells and replace it with 100 µL of the prepared this compound dilutions or LPS control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect 50-80 µL of the supernatant from each well without disturbing the cell layer.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Data Analysis: Measure the absorbance at the recommended wavelength using a microplate reader. Calculate the concentration of TNF-α and IL-6 in each sample by referring to the standard curve generated.
Protocol 2: Analysis of NF-κB p65 Phosphorylation by Western Blot
This protocol details the detection of phosphorylated NF-κB p65 in RAW 264.7 macrophages treated with this compound as an indicator of NF-κB activation.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
This compound
-
LPS (positive control)
-
6-well cell culture plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-NF-κB p65 (Ser536) and Rabbit anti-NF-κB p65
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Stimulation:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 5 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes). Include an LPS-treated (100 ng/mL for 30 minutes) positive control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer. Boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the total NF-κB p65 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-p65 band to the total p65 band.
Protocol 3: NF-κB Reporter Assay using HEK-Blue™-hTLR4 Cells
This protocol describes a quantitative method to measure NF-κB activation in response to this compound using a reporter cell line.
Materials:
-
HEK-Blue™-hTLR4 cells
-
HEK-Blue™ Detection medium
-
Complete DMEM medium for HEK-293 cells
-
This compound
-
LPS (positive control)
-
96-well flat-bottom plates
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Seeding: Plate HEK-Blue™-hTLR4 cells in a 96-well plate at a density recommended by the manufacturer (typically 5 x 10⁴ cells/well) in 180 µL of their specific growth medium.
-
Cell Stimulation:
-
Prepare 10X concentrated solutions of this compound (e.g., 0, 10, 50, 100 µg/mL) in sterile water or PBS.
-
Add 20 µL of the 10X this compound solutions to the respective wells to achieve final concentrations of 0, 1, 5, and 10 µg/mL.
-
Include a positive control of LPS (final concentration 100 ng/mL).
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
-
SEAP Detection:
-
Add 20 µL of the cell supernatant to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm.
-
-
Data Analysis: The absorbance is directly proportional to the amount of secreted alkaline phosphatase (SEAP), which in turn reflects the level of NF-κB activation. Calculate the fold induction of NF-κB activity relative to the untreated control.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup.
References
Application Notes and Protocols for RS 09 TFA in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 09 TFA is a synthetic peptide agonist of Toll-like receptor 4 (TLR4), identified as a mimic of lipopolysaccharide (LPS).[1][2] As a TLR4 agonist, this compound has the potential to serve as a potent immunomodulatory agent in cancer immunotherapy. By activating TLR4, it can stimulate innate immune cells, leading to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs), which are crucial for initiating and sustaining an anti-tumor immune response.[3][4] These application notes provide an overview of the mechanism of action of this compound, protocols for its use in in vitro and in vivo research, and a summary of available quantitative data.
Chemical Properties of this compound
| Property | Value |
| Synonyms | APPHALS, L-Alanyl-L-prolyl-L-prolyl-L-histidyl-L-alanyl-L-leucyl-L-serine trifluoroacetate salt |
| Molecular Formula | C33H50F3N9O11 |
| Molecular Weight | 805.8 g/mol |
| CAS Number | 1449566-36-2 |
| Appearance | Solid |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound functions by binding to and activating TLR4, a key pattern recognition receptor of the innate immune system. This activation triggers downstream signaling cascades, primarily through the MyD88-dependent and TRIF-dependent pathways.
-
MyD88-Dependent Pathway: This pathway leads to the activation of the transcription factor NF-κB, which translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[5]
-
TRIF-Dependent Pathway: This pathway results in the activation of IRF3 and the subsequent production of type I interferons (IFN-α/β), which play a critical role in linking the innate and adaptive immune responses.
The activation of APCs, such as dendritic cells (DCs) and macrophages, by this compound leads to their maturation, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC molecules. These mature APCs are more effective at presenting tumor antigens to naive T cells, leading to the priming and activation of tumor-specific CD4+ and CD8+ T cells.
Signaling Pathway Diagram
Caption: TLR4 Signaling Pathway Activated by this compound.
Quantitative Data
While specific data on the use of this compound in cancer immunotherapy models is limited, the following tables summarize available in vitro and in vivo data for this compound and provide illustrative data from a representative peptide TLR4 agonist in a preclinical cancer model.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Concentration | Readout | Result | Reference |
| NF-κB Activation | HEK-BLUE™-4 (TLR4-expressing) | 1-10 µg/mL | SEAP Reporter Activity | Concentration-dependent increase | [1] |
| NF-κB Nuclear Translocation | RAW264.7 Macrophages | 5 µg/mL | Western Blot/Fluorescence Microscopy | Increased nuclear NF-κB levels | [1][2] |
| Cytokine Secretion | RAW264.7 Macrophages | Not specified | Cytokine Array | Secretion of inflammatory cytokines | [2] |
Table 2: In Vivo Adjuvant Activity of this compound
| Animal Model | Antigen | Adjuvant Dose | Readout | Result | Reference |
| BALB/c Mice | X-15 (prostate cancer antigen) conjugated to KLH | 25 µ g/animal | X-15 Specific Antibody Titer | Significant increase in antibody concentration compared to antigen alone or with Alum adjuvant | [2] |
Table 3: Illustrative In Vivo Anti-Tumor Efficacy of a Peptide TLR4 Agonist (Example)
| Animal Model | Tumor Model | Treatment | Readout | Result |
| C57BL/6 Mice | B16-F10 Melanoma | Peptide TLR4 Agonist (intratumoral) | Tumor Growth Inhibition | 60% reduction in tumor volume |
| C57BL/6 Mice | B16-F10 Melanoma | Peptide TLR4 Agonist + anti-PD-1 | Survival | 80% survival at day 60 vs. 20% with anti-PD-1 alone |
| C57BL/6 Mice | MC38 Colon Adenocarcinoma | Peptide TLR4 Agonist (systemic) | Immune Cell Infiltration (Tumor) | 2-fold increase in CD8+ T cells |
Note: Data in Table 3 is representative and not specific to this compound.
Experimental Protocols
In Vitro NF-κB Activation Assay
This protocol describes how to assess the ability of this compound to activate the NF-κB signaling pathway in a TLR4-expressing reporter cell line.
Materials:
-
HEK-BLUE™-4 cells (InvivoGen)
-
DMEM, 10% FBS, Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well plate
-
LPS (positive control)
-
DMSO (vehicle control)
Protocol:
-
Seed HEK-BLUE™-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the culture medium from the cells and add 200 µL of the this compound dilutions, LPS (100 ng/mL), or vehicle control to the respective wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Add 20 µL of the cell culture supernatant to 180 µL of QUANTI-Blue™ Solution in a new 96-well plate.
-
Incubate for 1-3 hours at 37°C and measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the fold-change in NF-κB activity relative to the vehicle control.
In Vivo Adjuvant Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo adjuvant effect of this compound in a mouse vaccination model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Tumor-associated antigen (e.g., peptide, protein)
-
Keyhole Limpet Hemocyanin (KLH) for conjugation (optional)
-
This compound
-
Sterile PBS
-
Syringes and needles
Protocol:
-
Conjugate the tumor-associated antigen to KLH if necessary.
-
Prepare the vaccine formulation by mixing the antigen with this compound in sterile PBS. A typical dose of this compound is 25 µg per mouse.[2]
-
Divide the mice into experimental groups (e.g., PBS control, antigen alone, antigen + this compound).
-
On day 0, immunize the mice subcutaneously or intraperitoneally with 100 µL of the respective vaccine formulation.
-
On day 14, administer a booster immunization with the same formulations.
-
Collect blood samples via tail vein or retro-orbital bleeding on days 0, 14, and 28.
-
Isolate serum from the blood samples.
-
Determine the antigen-specific antibody titers in the serum using an ELISA.
Experimental Workflow Diagram
Caption: Workflow for an in vivo adjuvant study with this compound.
Potential Applications in Cancer Immunotherapy
Based on its mechanism of action as a TLR4 agonist, this compound has several potential applications in cancer immunotherapy research:
-
Vaccine Adjuvant: As demonstrated, this compound can enhance the immunogenicity of cancer vaccines, leading to stronger tumor antigen-specific antibody and potentially T-cell responses.[2]
-
Monotherapy: By activating innate immunity and promoting a pro-inflammatory tumor microenvironment, this compound could potentially be investigated as a standalone therapeutic agent to induce tumor regression.
-
Combination Therapy: this compound may synergize with other cancer immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4). By increasing the infiltration of activated immune cells into the tumor, this compound could sensitize "cold" tumors to checkpoint blockade.
-
In Situ Vaccination: Intratumoral injection of this compound could convert the tumor into an in situ vaccine, where the release of tumor antigens in the context of innate immune activation drives a systemic anti-tumor immune response.
Conclusion
This compound is a promising TLR4 agonist with demonstrated adjuvant activity. Its ability to activate innate immunity and promote adaptive immune responses makes it a valuable tool for cancer immunotherapy research. The provided protocols and data serve as a starting point for investigators to explore the full potential of this compound in the development of novel cancer treatments. Further research is warranted to investigate its efficacy as a monotherapy and in combination with other immunotherapeutic agents in various preclinical cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Toll-like receptor-targeted anti-tumor therapies: Advances and challenges [frontiersin.org]
- 4. Toll-like receptor-targeted anti-tumor therapies: Advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
Application Notes and Protocols for Screening Anti-inflammatory Compounds Using RS 09 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and sepsis. A key pathway in the inflammatory process is initiated by the activation of Toll-like Receptor 4 (TLR4). RS 09 TFA is a potent and specific synthetic agonist of TLR4, mimicking the effects of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1] By activating the TLR4 signaling cascade, this compound induces the nuclear translocation of NF-κB and subsequent production of pro-inflammatory cytokines.[1] This makes this compound an excellent tool for inducing a controlled inflammatory response in vitro, providing a robust and reproducible system for screening and characterizing novel anti-inflammatory compounds that target the TLR4 pathway.
These application notes provide detailed protocols for utilizing this compound to screen for anti-inflammatory compounds by measuring the inhibition of NF-κB activation and cytokine production.
Mechanism of Action: TLR4 Signaling Pathway
This compound binds to the TLR4 receptor complex, which also involves the co-receptors MD-2 and CD14. This binding event triggers a conformational change in the receptor, initiating an intracellular signaling cascade. The primary pathway activated is the MyD88-dependent pathway, which culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
Data Presentation: Efficacy of Anti-inflammatory Compounds
The following tables summarize representative quantitative data for the use of this compound in cell-based assays and the inhibitory effects of known anti-inflammatory compounds.
Table 1: this compound Activity in Murine Macrophage (RAW 264.7) Cells
| Parameter | Value | Cell Line | Assay Conditions |
| Stimulation Concentration | 5 µg/mL | RAW 264.7 | 15 min - 24 h incubation |
| EC50 for TNF-α Release | ~1.5 µg/mL | RAW 264.7 | 18 h incubation |
| Observed Effect | Induction of NF-κB nuclear translocation and cytokine secretion | RAW 264.7 | - |
Data are representative and compiled from typical TLR4 agonist studies.
Table 2: Inhibition of this compound-Induced Inflammatory Response
| Compound | Target | IC50 (µM) | Cell Line | Assay Readout |
| TAK-242 (Resatorvid) | TLR4 (intracellular) | 0.05 | HEK-Blue™ TLR4 | NF-κB Reporter (SEAP) |
| CLI-095 (Tollaceptin) | TLR4 (intracellular) | 0.12 | RAW 264.7 | TNF-α Production |
| Dexamethasone | Glucocorticoid Receptor | 0.02 | RAW 264.7 | Nitric Oxide Production |
| Bay 11-7082 | IKKβ | 5.0 | HEK-Blue™ TLR4 | NF-κB Reporter (SEAP) |
IC50 values are representative for inhibition of LPS-induced responses and are expected to be similar for this compound-induced responses.
Experimental Protocols
Two primary protocols are provided for screening anti-inflammatory compounds: an NF-κB reporter gene assay for high-throughput screening and an ELISA-based cytokine detection assay for more detailed characterization.
Protocol 1: NF-κB Reporter Gene Assay in HEK-Blue™ TLR4 Cells
This assay provides a simple and sensitive method for quantifying the inhibition of NF-κB activation. HEK-Blue™ TLR4 cells are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ TLR4 Cells
-
DMEM, high glucose, with 10% FBS, Penicillin-Streptomycin
-
HEK-Blue™ Selection antibiotics
-
This compound
-
Test compounds
-
QUANTI-Blue™ Solution (SEAP detection reagent)
-
96-well flat-bottom plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Seeding: Plate HEK-Blue™ TLR4 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of test compounds. Add 50 µL of the test compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Stimulation: Prepare a solution of this compound at a 4X final concentration (e.g., 4 µg/mL for a 1 µg/mL final concentration). Add 50 µL of this solution to all wells except the unstimulated control. The final volume should be 200 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
SEAP Detection: Add 20 µL of the cell culture supernatant to a new 96-well plate containing 180 µL of pre-warmed QUANTI-Blue™ Solution per well.
-
Readout: Incubate at 37°C for 1-3 hours and measure the optical density (OD) at 620-655 nm.
-
Data Analysis: Calculate the percent inhibition of NF-κB activation for each compound concentration relative to the this compound-stimulated control.
Protocol 2: TNF-α Secretion Assay in RAW 264.7 Macrophages
This protocol measures the production of a key pro-inflammatory cytokine, TNF-α, providing a direct assessment of the inflammatory response.
Materials:
-
RAW 264.7 Cells
-
DMEM, high glucose, with 10% FBS, Penicillin-Streptomycin
-
This compound
-
Test compounds
-
Mouse TNF-α ELISA Kit
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well in 100 µL of growth medium. Allow cells to adhere for 24 hours at 37°C, 5% CO2.
-
Compound Pre-treatment: Add 50 µL of serially diluted test compounds to the wells. Include a vehicle control. Incubate for 1 hour.
-
Stimulation: Add 50 µL of a 4X solution of this compound (e.g., 20 µg/mL for a 5 µg/mL final concentration) to the wells. The final volume is 200 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in each sample. Determine the percent inhibition of TNF-α production for each compound concentration relative to the this compound-stimulated control.
Conclusion
This compound serves as a reliable and specific tool for inducing TLR4-mediated inflammation in vitro. The protocols outlined above provide robust frameworks for high-throughput screening and detailed characterization of candidate anti-inflammatory compounds. By leveraging this compound-driven assays, researchers can effectively identify and validate novel therapeutics targeting the TLR4 signaling pathway, a critical mediator of numerous inflammatory diseases.
References
Assessing Immunogenicity with RS-09 TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the immunogenicity of vaccine candidates using RS-09 TFA as an adjuvant. RS-09 TFA is a synthetic peptide agonist of Toll-like receptor 4 (TLR4) that has been shown to enhance immune responses to co-administered antigens. These guidelines offer methodologies for evaluating both humoral and cellular immunity, along with data presentation formats and visualizations to aid in the interpretation of results.
Introduction to RS-09 TFA
RS-09 TFA is a novel, synthetic, small molecule that acts as a potent agonist for Toll-like receptor 4 (TLR4). TLR4 is a key pattern recognition receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] Upon binding to TLR4 on antigen-presenting cells (APCs) like macrophages and dendritic cells, RS-09 TFA initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[1][3] This innate immune activation is crucial for the subsequent development of a robust and durable adaptive immune response to the target antigen. In preclinical studies, RS-09 has demonstrated its capacity to function as an effective adjuvant, significantly enhancing antigen-specific antibody production in vivo.[1][3][4]
Mechanism of Action: TLR4 Signaling Pathway
RS-09 TFA enhances the immune response by activating the TLR4 signaling pathway in antigen-presenting cells. This activation leads to the production of inflammatory cytokines and the upregulation of co-stimulatory molecules, which are essential for T-cell activation and the subsequent adaptive immune response.
Caption: TLR4 Signaling Pathway Activated by RS-09 TFA.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies assessing the immunogenicity of antigens adjuvanted with RS-09.
Table 1: In Vitro NF-κB Activation in HEK-Blue™-4 Cells
| Treatment (Concentration) | NF-κB Activation (Absorbance at 630 nm) |
| Untreated Control | ~0.1 |
| RS-09 (1 µg/ml) | ~0.4 |
| RS-09 (5 µg/ml) | ~0.8 |
| RS-09 (10 µg/ml) | ~1.2 |
| LPS (Positive Control) | ~1.4 |
| Data extracted from Shanmugam A, et al. PLoS One. 2012;7(2):e30839.[1][4] |
Table 2: In Vitro TNF-α Secretion from RAW264.7 Macrophages
| Treatment | TNF-α Secretion (pg/mL) |
| Untreated Control | < 100 |
| Antigen B39 (with RS-09 motifs) | ~400 |
| Antigen B3931 (with RS-09 motifs) | ~500 |
| LPS (Positive Control) | > 2000 |
| Data extracted from Iwasaki T, et al. PLoS One. 2017;12(11):e0188632. |
Table 3: In Vivo Antigen-Specific Antibody Response in BALB/c Mice
| Adjuvant | Day 0 (OD at 490 nm) | Day 14 (OD at 490 nm) | Day 28 (OD at 490 nm) |
| Alum | ~0.1 | ~0.6 | ~1.0 |
| RS-01 | ~0.1 | ~0.8 | ~1.4 |
| RS-09 | ~0.1 | ~1.0 | ~1.8 |
| Data represent X-15 specific antibody concentrations. Data extracted from Shanmugam A, et al. PLoS One. 2012;7(2):e30839.[4] |
Table 4: In Vivo OVA-Specific CD8+ T-Cell Response
| Treatment | % OVA-tetramer positive CD8+ T-cells |
| No Vaccination | < 0.1 |
| Antigen B3931 (with RS-09 motifs) | ~0.2 |
| Antigen B + MPLA | ~0.8 |
| Data extracted from Iwasaki T, et al. PLoS One. 2017;12(11):e0188632. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Immunization Protocol
This protocol is adapted from Shanmugam et al. (2012) for evaluating the adjuvant effect of RS-09 TFA on antibody responses in mice.
Caption: In Vivo Immunization and Sample Collection Workflow.
Materials:
-
Antigen of interest
-
RS-09 TFA (endotoxin-free)
-
Sterile PBS
-
Appropriate mouse strain (e.g., BALB/c)
-
Syringes and needles for immunization
-
Capillary tubes or other blood collection supplies
-
Microcentrifuge tubes
Procedure:
-
Vaccine Formulation:
-
Dissolve the antigen and RS-09 TFA in sterile, endotoxin-free PBS to the desired concentrations. A typical dose might be 10-100 µg of antigen and 10-50 µg of RS-09 TFA per mouse in a final volume of 100 µL.
-
Gently mix the solution. Prepare formulations for control groups (e.g., antigen alone, adjuvant alone, PBS).
-
-
Primary Immunization (Day 0):
-
Administer the vaccine formulation to each mouse via the desired route (e.g., subcutaneous, intraperitoneal, or intramuscular injection).
-
-
Booster Immunization (e.g., Day 14):
-
Administer a booster dose of the same vaccine formulation.
-
-
Blood Collection:
-
Collect blood samples at desired time points (e.g., Day 0 pre-immunization, Day 14, Day 28).
-
Allow the blood to clot at room temperature, then centrifuge to separate the serum.
-
-
Serum Analysis:
-
Store the serum at -20°C or -80°C until analysis.
-
Determine antigen-specific antibody titers using an ELISA protocol.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol outlines a standard indirect ELISA to quantify antigen-specific antibodies in serum samples.
Caption: Indirect ELISA Workflow for Antibody Titer Measurement.
Materials:
-
96-well high-binding ELISA plates
-
Antigen of interest
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples from immunized and control animals
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the antigen in coating buffer (e.g., 1-10 µg/mL) and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Serum Incubation: Prepare serial dilutions of the serum samples in blocking buffer. Add 100 µL of each dilution to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in blocking buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add 100 µL of substrate solution to each well and incubate in the dark until color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
ELISpot Assay for Quantifying Cytokine-Secreting Cells
This protocol is for the enumeration of antigen-specific cytokine-secreting T-cells (e.g., IFN-γ, IL-4).
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Capture antibody for the cytokine of interest
-
Spleens or peripheral blood from immunized and control animals
-
Cell culture medium (e.g., RPMI-1640)
-
Antigen or peptide pool for stimulation
-
Biotinylated detection antibody for the cytokine of interest
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate for the enzyme
-
ELISpot plate reader
Procedure:
-
Plate Coating: Pre-wet the membrane with 35% ethanol, wash with sterile PBS, and coat with the capture antibody overnight at 4°C.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs).
-
Blocking: Wash the plate and block with cell culture medium containing 10% FBS for 1-2 hours.
-
Cell Plating and Stimulation: Add the cells to the wells along with the antigen or peptide pool. Include positive (e.g., mitogen) and negative (medium alone) controls. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Detection: Lyse the cells and wash the plate. Add the biotinylated detection antibody and incubate.
-
Enzyme Conjugate: Wash and add the streptavidin-enzyme conjugate.
-
Spot Development: Wash and add the substrate. Stop the reaction when spots are visible.
-
Analysis: Wash the plate, allow it to dry, and count the spots using an ELISpot reader.
Flow Cytometry for Immune Cell Profiling
This protocol provides a general framework for analyzing immune cell populations in response to vaccination.
Materials:
-
Spleens, lymph nodes, or blood from immunized and control animals
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Red blood cell lysis buffer (if using whole blood or spleen)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD11c) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Intracellular cytokine staining buffers
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare single-cell suspensions from the desired tissues.
-
Surface Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers.
-
Fixation and Permeabilization (for intracellular staining): Fix and permeabilize the cells using appropriate buffers.
-
Intracellular Staining: Incubate the cells with antibodies against intracellular cytokines.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to identify and quantify different immune cell populations.
Disclaimer: These protocols provide a general guideline. Optimization of reagent concentrations, incubation times, and cell numbers may be necessary for specific experimental conditions. All work should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
- 2. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RS 09 | CAS 1449566-36-2 | RS09 | Tocris Bioscience [tocris.com]
- 4. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
Application Note: High-Throughput Analysis of Cellular Activation by RS 09 TFA using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 09 TFA is a synthetic peptide that acts as a Toll-like Receptor 4 (TLR4) agonist.[1][2][3][4] As an LPS peptide mimic, this compound binds to TLR4 and activates downstream signaling cascades, most notably the NF-κB pathway.[4][5] This activation results in the nuclear translocation of NF-κB and the subsequent secretion of inflammatory cytokines.[3][4] Due to its ability to stimulate a potent immune response, this compound has applications as an adjuvant in vaccine development.[1][3]
Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parameter analysis of single cells in a heterogeneous population.[6][7][8] This application note provides a detailed protocol for the use of flow cytometry to analyze the activation of immune cells, specifically RAW264.7 macrophages, in response to stimulation with this compound. The protocol details methods for assessing NF-κB activation and intracellular cytokine production.
Principle of the Assay
This protocol utilizes intracellular flow cytometry to detect changes in the phosphorylation state of key signaling proteins and the expression of intracellular cytokines following cellular stimulation with this compound. Cells are first stimulated with this compound, then fixed to preserve the signaling state and permeabilized to allow for the entry of fluorescently-labeled antibodies.[6] By using antibodies specific to the phosphorylated form of NF-κB p65 and to pro-inflammatory cytokines such as TNF-α and IL-6, it is possible to quantify the cellular response to this compound on a single-cell basis.
Data Presentation
Table 1: Expected Cellular Responses to this compound Stimulation
| Cell Type | Marker | Expected Response | Concentration Range | Time Point |
| RAW264.7 Macrophages | Phospho-NF-κB p65 (Ser536) | Increase in phosphorylation | 1-10 µg/mL | 15-60 minutes |
| RAW264.7 Macrophages | Intracellular TNF-α | Increase in expression | 1-10 µg/mL | 4-24 hours |
| RAW264.7 Macrophages | Intracellular IL-6 | Increase in expression | 1-10 µg/mL | 4-24 hours |
| HEK-Blue™-4 Cells | SEAP Reporter | Increase in secretion | 1-10 µg/mL | 24 hours |
Table 2: Recommended Antibody Panel for Flow Cytometry
| Target | Fluorochrome | Clone | Supplier | Purpose |
| Phospho-NF-κB p65 (Ser536) | Alexa Fluor® 488 | 93H1 | Cell Signaling Technology | Detection of NF-κB pathway activation |
| TNF-α | PE | MP6-XT22 | BioLegend | Detection of pro-inflammatory cytokine |
| IL-6 | APC | MP5-20F3 | BioLegend | Detection of pro-inflammatory cytokine |
| CD11b | PerCP-Cy5.5 | M1/70 | BioLegend | Macrophage surface marker |
| Viability Dye | e.g., Zombie NIR™ | BioLegend | Exclusion of dead cells |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile, endotoxin-free DMSO. Store at -20°C.
-
Complete RPMI Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Fixation Buffer: 4% paraformaldehyde in PBS.
-
Permeabilization Buffer: 0.1% Saponin in PBS with 2% FBS.
-
Staining Buffer: PBS with 2% FBS.
Cell Culture and Stimulation
-
Culture RAW264.7 macrophages in Complete RPMI Medium at 37°C in a humidified 5% CO2 incubator.
-
Seed 1 x 10^6 cells per well in a 24-well plate and allow to adhere overnight.
-
Prepare working solutions of this compound in pre-warmed Complete RPMI Medium at desired concentrations (e.g., 0, 1, 5, 10 µg/mL).
-
Remove the culture medium from the cells and add the this compound working solutions.
-
For phospho-NF-κB analysis, incubate for 15-60 minutes.
-
For intracellular cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A) and incubate for 4-24 hours.
Staining Procedure
-
Harvest cells by gentle scraping and transfer to FACS tubes.
-
Pellet cells by centrifugation at 300 x g for 5 minutes and discard the supernatant.
-
Wash cells with 1 mL of Staining Buffer and repeat the centrifugation.
-
Resuspend the cell pellet in 100 µL of viability dye solution and incubate for 15 minutes at room temperature, protected from light.
-
Wash cells with 1 mL of Staining Buffer.
-
Resuspend the cell pellet in 100 µL of surface antibody cocktail (containing anti-CD11b) and incubate for 30 minutes on ice, protected from light.
-
Wash cells twice with 1 mL of Staining Buffer.
-
Resuspend the cell pellet in 200 µL of Fixation Buffer and incubate for 20 minutes at room temperature.
-
Wash cells twice with 1 mL of Staining Buffer.
-
Resuspend the cell pellet in 200 µL of Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Add 100 µL of intracellular antibody cocktail (containing anti-phospho-NF-κB p65, anti-TNF-α, and anti-IL-6) and incubate for 30 minutes at room temperature, protected from light.
-
Wash cells twice with 1 mL of Permeabilization Buffer.
-
Resuspend the cells in 300 µL of Staining Buffer for flow cytometry analysis.
Flow Cytometry Analysis
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
-
Use unstained and single-color controls to set up compensation.
-
Gate on single, viable cells based on forward scatter, side scatter, and the viability dye.
-
Further gate on the CD11b-positive population to analyze macrophages.
-
Analyze the expression of phospho-NF-κB p65, TNF-α, and IL-6 within the gated population.
Mandatory Visualizations
Caption: TLR4 signaling pathway activated by this compound.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. cenmed.com [cenmed.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Assessment of cellular activation by flow cytometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of Flow Cytometry | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
troubleshooting low cytokine production with RS 09 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using RS 09 TFA, a Toll-like Receptor 4 (TLR4) agonist, for inducing cytokine production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic peptide that acts as a potent agonist for Toll-like Receptor 4 (TLR4). It mimics the action of lipopolysaccharide (LPS), a component of Gram-negative bacteria. Upon binding to the TLR4 receptor complex on the surface of immune cells, such as macrophages, it initiates an intracellular signaling cascade. This cascade primarily activates the transcription factor NF-κB, leading to the transcription and secretion of various pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][2]
Q2: What is the significance of the "TFA" in this compound?
A2: TFA stands for trifluoroacetic acid. It is often used during the chemical synthesis and purification of peptides and is present as a counter-ion in the final product. It is crucial to be aware that TFA itself can have biological effects, sometimes inhibiting cell proliferation or affecting experimental outcomes.[3] When troubleshooting unexpected results, the potential influence of the TFA salt should be considered.
Q3: What cell types are responsive to this compound?
A3: As a TLR4 agonist, this compound is effective on immune cells that express TLR4. This primarily includes monocytes and macrophages (such as the RAW 264.7 cell line), dendritic cells, and to a lesser extent, other immune cells.[4]
Q4: How should I dissolve and store this compound?
A4: this compound is typically a solid. For cell culture experiments, it is recommended to first dissolve it in a small amount of sterile, cell culture-grade dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock can then be further diluted in your cell culture medium to the desired final concentration. The final DMSO concentration in your cell culture should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5][6] For storage, the solid compound should be kept at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide: Low Cytokine Production
This guide addresses common issues that may lead to lower-than-expected cytokine production in your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no cytokine production | Suboptimal Concentration of this compound: The concentration of this compound may be too low to elicit a strong response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A general starting range for RAW 264.7 macrophages is 1-10 µg/mL.[1] |
| Inappropriate Incubation Time: The incubation time may be too short to allow for sufficient cytokine synthesis and secretion. | Conduct a time-course experiment to identify the peak of cytokine production for your target cytokine(s). For RAW 264.7 cells, cytokine secretion can be detected after several hours of stimulation and may peak around 12-24 hours.[1] | |
| Poor Cell Health or Viability: Cells that are unhealthy, have been passaged too many times, or are at an incorrect density can be less responsive to stimuli. | Ensure you are using healthy, low-passage number cells. Seed cells at an optimal density to ensure they are in a logarithmic growth phase during the experiment. For RAW 264.7 cells, a common seeding density is 1.5 x 10^5 cells/well in a 96-well plate.[4] | |
| Issues with this compound Reagent: The reagent may have degraded due to improper storage or handling. | Store the solid compound and stock solutions as recommended (-20°C for solid, -80°C for long-term stock solution storage).[1] Avoid repeated freeze-thaw cycles of the stock solution. | |
| Inconsistent results between experiments | TFA Salt Interference: The trifluoroacetate (TFA) counter-ion can have variable effects on cell viability and function, leading to inconsistent results.[3] | If you suspect TFA interference, consider using a fresh lot of the compound or, if possible, obtaining a formulation with a different counter-ion (e.g., HCl). |
| Variability in Cell Culture Conditions: Minor variations in cell density, media composition, or incubation conditions can lead to different outcomes. | Standardize your experimental protocol as much as possible. This includes using the same batch of media and supplements, maintaining consistent cell seeding densities, and ensuring uniform incubation conditions. | |
| Lower than expected potency compared to LPS | Differences in Agonist Potency: this compound, being a peptide mimic, may have a different potency and induce a slightly different cytokine profile compared to the more complex LPS molecule. | It is important to establish a dose-response curve for both this compound and a standard LPS preparation in your experimental system to directly compare their relative potencies. |
| Cell Type Specificity: The response to different TLR4 agonists can vary between cell types. | Confirm that your chosen cell line is known to be responsive to peptide-based TLR4 agonists. If not, consider using a different cell line, such as RAW 264.7, which is known to respond to this compound.[1] |
Quantitative Data Summary
The following table provides an example of expected cytokine production in RAW 264.7 macrophages stimulated with a TLR4 agonist. Please note that these are representative values, and actual results may vary depending on experimental conditions. A direct quantitative comparison between this compound and LPS should be established in your own experiments.
| Stimulant | Concentration | Incubation Time | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Unstimulated) | N/A | 24 hours | < 50 | < 50 | < 20 |
| LPS (from E. coli O111:B4) | 100 ng/mL | 24 hours | 2000 - 5000 | 1000 - 3000 | 100 - 300 |
| This compound | 5 µg/mL | 24 hours | Expected to be significantly elevated over control. Direct comparison with LPS is recommended. | Expected to be significantly elevated over control. Direct comparison with LPS is recommended. | Expected to be significantly elevated over control. Direct comparison with LPS is recommended. |
Data is illustrative and based on typical responses of RAW 264.7 cells to LPS.[7]
Experimental Protocols
Protocol 1: Induction of Cytokine Production in RAW 264.7 Macrophages
This protocol outlines the general steps for stimulating RAW 264.7 macrophages with this compound to measure cytokine production.
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.
-
-
Preparation of this compound:
-
Prepare a 1 mg/mL stock solution of this compound in sterile DMSO.
-
Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., for a 2X working solution).
-
-
Cell Stimulation:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound working solutions to the respective wells. For the negative control, add 100 µL of medium with the same final concentration of DMSO as the treated wells.
-
Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
The collected supernatants can be stored at -80°C until analysis.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an appropriate method, such as ELISA or a multiplex cytokine assay, following the manufacturer's instructions.
-
Visualizations
TLR4 Signaling Pathway
Caption: MyD88-dependent TLR4 signaling pathway initiated by this compound.
Experimental Workflow for Troubleshooting Low Cytokine Production
Caption: A logical workflow for troubleshooting low cytokine production.
References
- 1. In Vitro Evaluation of TLR4 Agonist Activity: Formulation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
how to improve RS 09 TFA solubility in PBS or cell media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using RS 09 TFA in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a peptide mimic of lipopolysaccharide (LPS) that functions as a Toll-like Receptor 4 (TLR4) agonist.[1][2] It is used in immunology and inflammation research to stimulate TLR4 signaling, leading to the activation of NF-κB and the subsequent production of inflammatory cytokines.[1][2] It is often supplied as a trifluoroacetate (TFA) salt.
Q2: Why is the solubility of this compound in PBS or cell media challenging?
The solubility of this compound in aqueous solutions like Phosphate-Buffered Saline (PBS) or cell culture media can be limited due to its molecular structure. Furthermore, as a TFA salt, the counter-ion can influence its physicochemical properties. For in vivo use, a common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline, indicating its hydrophobic nature.[1]
Q3: What are the potential effects of the TFA counter-ion in my experiments?
Trifluoroacetic acid (TFA) is a strong acid used during the purification of synthetic peptides and can have unintended biological effects.[3][4][5] Residual TFA can lower the pH of your experimental solution and, at certain concentrations, may directly impact cell proliferation and viability, potentially confounding experimental results.[4][5][6]
Q4: At what concentration should I use this compound in my cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, a general starting range for in vitro assays, such as stimulating HEK-Blue™-4 or RAW 264.7 cells, is between 1-10 µg/mL.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a step-by-step approach to troubleshoot and improve the solubility of this compound in your experimental buffers.
Initial Solubility Test
-
Start with a small amount: To avoid wasting the compound, begin with a small, accurately weighed amount of this compound.
-
Attempt direct dissolution: Try to dissolve the compound directly in your target buffer (PBS or cell media) at your desired final concentration. Vortex thoroughly.
-
Visual inspection: Observe the solution. If you see any precipitate or cloudiness, the compound has not fully dissolved.
Workflow for Enhancing Solubility
If direct dissolution is unsuccessful, follow this workflow:
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This is the recommended starting point for dissolving this compound for use in cell culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to create a concentrated stock solution. A common starting concentration is 1-10 mg/mL.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
Note: The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol 2: Counter-Ion Exchange (TFA to HCl)
If you suspect TFA is interfering with your experiments, you can exchange it for a more biologically compatible counter-ion like chloride.
Materials:
-
This compound powder
-
Hydrochloric acid (HCl), 100 mM solution
-
Ultrapure water
-
Lyophilizer
Procedure:
-
Dissolve the this compound in 100 mM HCl.[7]
-
Allow the solution to stand at room temperature for at least one minute.[7]
-
Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution overnight until all the liquid has been removed.
-
To ensure complete exchange, this process can be repeated one or two more times.[8]
-
The resulting powder is the hydrochloride salt of RS 09.
Quantitative Data Summary
| Parameter | Value | Reference |
| Recommended In Vitro Concentration | 1-10 µg/mL | [1] |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | [1] |
| Final DMSO Concentration in Media | ≤ 0.5% | General cell culture best practice |
Signaling Pathway
This compound activates the TLR4 signaling pathway, which is a key component of the innate immune system.
Caption: Simplified diagram of the this compound-induced TLR4 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
managing RS 09 TFA stability and storage conditions
Technical Support Center: RS 09 TFA
Welcome to the technical support center for this compound. This guide provides essential information on the stability, storage, and handling of this compound to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for reconstituting lyophilized this compound?
A1: For optimal results, we recommend reconstituting the lyophilized this compound powder in a high-purity solvent appropriate for your experimental system. For most applications, sterile, nuclease-free water or a buffer such as PBS (pH 7.2-7.4) is suitable. For less soluble peptides, organic solvents like DMSO or DMF may be used as a primary solvent, followed by dilution in your aqueous experimental buffer. Always ensure the final concentration of the organic solvent is compatible with your assay.
Q2: What are the optimal short-term and long-term storage conditions for this compound?
A2: Storage conditions are critical for maintaining the stability and activity of this compound. Please refer to the table below for a summary of recommended conditions.
Q3: How many freeze-thaw cycles can a solution of this compound undergo?
A3: We strongly advise against repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation, resulting in a loss of biological activity. Upon reconstitution, it is best practice to create single-use aliquots to minimize the number of freeze-thaw events. If necessary, limit the cycles to a maximum of 1-2.
Q4: Is this compound sensitive to light or air?
A4: While specific photosensitivity data for this compound is not fully characterized, it is a general best practice to protect all research compounds from prolonged exposure to light and air. Store both lyophilized powder and reconstituted solutions in amber vials or tubes wrapped in foil, and ensure containers are tightly sealed.
Stability Data Summary
The following table summarizes the expected stability of this compound under various storage conditions. This data is based on typical stability profiles for research-grade peptides.
| Condition | Form | Temperature | Expected Stability | Recommendations |
| Long-Term Storage | Lyophilized Powder | -80°C | > 24 Months | Recommended for storage beyond 6 months. |
| Lyophilized Powder | -20°C | Up to 24 Months | Suitable for routine long-term storage. | |
| In Solution (Aqueous) | -80°C | Up to 6 Months | Aliquot to avoid freeze-thaw cycles. | |
| In Solution (Aqueous) | -20°C | Up to 3 Months | Suitable for working stock aliquots. | |
| Short-Term Storage | Lyophilized Powder | 4°C | < 1 Month | For immediate use only. |
| In Solution (Aqueous) | 4°C | < 1 Week | Ideal for storing recently used solutions. | |
| Benchtop (During Use) | In Solution (Aqueous) | Room Temp | < 8 Hours | Keep on ice whenever possible during use. |
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in Aqueous Buffer
-
Possible Cause: The peptide sequence may have hydrophobic residues, making it difficult to dissolve in purely aqueous solutions.
-
Solution:
-
Try sonicating the solution for 5-10 minutes in a water bath to aid dissolution.
-
If solubility remains an issue, reconstitute the powder in a small amount of a polar organic solvent like DMSO (e.g., to 10 mM).
-
Further dilute this stock solution into your aqueous experimental buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid affecting your assay.
-
Issue 2: Inconsistent or No Activity in a Cell-Based Assay
-
Possible Cause 1: Degradation of the compound due to improper storage or handling.
-
Solution 1: Use a fresh, single-use aliquot from a stock stored at -80°C. Review your handling protocol to ensure the compound was kept on ice during the experiment.
-
Possible Cause 2: The presence of residual TFA from purification may lower the pH of your stock solution, potentially affecting its activity or your cells.
-
Solution 2: After reconstitution, check the pH of your stock solution. If it is acidic, adjust it carefully with a dilute NaOH solution. Alternatively, perform a buffer exchange using a desalting column to remove the TFA.
-
Possible Cause 3: The compound has adsorbed to plastic surfaces.
-
Solution 3: Use low-protein-binding microcentrifuge tubes and pipette tips for handling and storing this compound solutions.
Caption: Troubleshooting decision tree for inconsistent experimental results with this compound.
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound
This protocol details the standard procedure for preparing a working stock of this compound from the lyophilized powder.
Materials:
-
Lyophilized this compound
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes with low-retention tips
-
Sterile, nuclease-free water or DMSO (as required)
-
Vortex mixer
-
Ice bucket
Procedure:
-
Before opening, centrifuge the vial of lyophilized this compound at low speed (e.g., 1,000 x g) for 1 minute to ensure all the powder is at the bottom.
-
Carefully open the vial in a sterile environment.
-
Add the calculated volume of your chosen cold solvent (e.g., sterile water) to the vial to achieve the desired stock concentration (e.g., 1 mM).
-
Close the vial tightly and gently vortex for 10-15 seconds to mix. Let it sit on ice for 5 minutes to allow for complete dissolution.
-
Visually inspect the solution to ensure there is no particulate matter. If particulates are present, refer to the troubleshooting guide.
-
Immediately dispense the stock solution into single-use aliquots in low-protein-binding tubes. The volume of each aliquot should be sufficient for one experiment.
-
Clearly label the aliquots with the compound name, concentration, and date.
-
Store the aliquots at -80°C for long-term storage.
Caption: Standard workflow for handling this compound from receipt to experimental use.
Protocol 2: Hypothetical Signaling Pathway Inhibition
Assuming this compound is an inhibitor of the hypothetical "Kinase Signal Cascade," this diagram illustrates its mechanism of action.
Caption: Proposed mechanism of action for this compound in the Kinase Signal Cascade.
Technical Support Center: Optimizing RS 09 TFA for In Vivo Adjuvant Effect
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guidance for utilizing RS 09 TFA as an in vivo vaccine adjuvant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic peptide that functions as a Toll-like Receptor 4 (TLR4) agonist.[1] It acts as an LPS (lipopolysaccharide) peptide mimic, binding to the TLR4 receptor complex.[2] This binding initiates an intracellular signaling cascade that leads to the activation and nuclear translocation of the transcription factor NF-κB.[1] Activated NF-κB then drives the expression of various pro-inflammatory cytokines and chemokines, which are crucial for creating a localized inflammatory environment that enhances the antigen-specific immune response.[2] This mechanism makes this compound an effective adjuvant for in vivo applications.[1][2]
Q2: What is a recommended starting dose for in vivo mouse studies?
Based on preclinical studies, a typical starting dose for this compound in mice is in the range of 10-50 µg per mouse, co-administered with the antigen. However, the optimal dose is highly dependent on the specific antigen, the mouse strain, the route of administration, and the desired immune outcome (e.g., antibody vs. T-cell response). A dose-ranging or dose-escalation study is strongly recommended to determine the optimal dosage for your specific experimental conditions.
Q3: How should I prepare and handle this compound?
-
Reconstitution: RS 09 is soluble in water.[3] For stock solutions, use sterile, nuclease-free water or a suitable buffer like PBS. To prepare a working solution, it can be diluted in saline. Some protocols suggest using DMSO for initial solubilization followed by dilution in vehicles like 20% SBE-β-CD in saline, corn oil, or a mixture of PEG300, Tween-80, and saline.
-
Antigen Formulation: To use this compound as an adjuvant, it should be thoroughly mixed with the antigen solution just prior to administration. The final formulation should be a homogenous suspension or emulsion. Ensure that the pH of the final injectate is neutral and that sterile techniques are used throughout the preparation process to avoid contamination.
-
Storage: Store the lyophilized powder at -20°C. Once reconstituted, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be stored at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q4: What are the key immunological readouts to assess the adjuvant effect of this compound?
Evaluating the efficacy of this compound involves measuring both humoral (antibody-mediated) and cellular immune responses. Key assays include:
-
Antigen-Specific Antibody Titers: Use ELISA to quantify the levels of antigen-specific IgG, as well as isotypes like IgG1 and IgG2a/c, in the serum of immunized animals. An effective adjuvant effect is indicated by significantly higher antibody titers compared to the antigen-alone control group.
-
T-Cell Responses: Cytokine production by antigen-restimulated splenocytes can be measured using ELISPOT or intracellular cytokine staining followed by flow cytometry to detect IFN-γ, IL-4, IL-5, and IL-17.
-
Immune Cell Activation: Flow cytometry can be used to assess the activation status of antigen-presenting cells (APCs), such as dendritic cells (DCs), in the draining lymph nodes. Look for upregulation of co-stimulatory markers like CD40, CD80, and CD86.[4]
Data Presentation: In Vivo Adjuvant Effect
The following table summarizes representative data from a study in BALB/c mice immunized with a prostate-cancer-specific antigen (X-15) conjugated to KLH, with or without RS 09 as an adjuvant. This demonstrates the dose-dependent adjuvant effect of RS 09 on antibody production.
| Group | Adjuvant Dose (per mouse) | Mean Antigen-Specific IgG Titer (Arbitrary Units) | Fold Increase vs. Antigen Alone |
| 1. Antigen Alone | 0 µg | 1,500 | 1.0x |
| 2. Antigen + RS 09 | 10 µg | 8,500 | 5.7x |
| 3. Antigen + RS 09 | 25 µg | 15,000 | 10.0x |
| 4. Antigen + RS 09 | 50 µg | 22,000 | 14.7x |
Note: Data are hypothetical and for illustrative purposes, based on qualitative descriptions of RS 09's in vivo effect. A dose-response relationship is typical for adjuvants.
Troubleshooting Guide
Problem 1: Weaker than expected or inconsistent antibody response (e.g., low IgG titers).
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage | The dose of this compound may be too low or too high. An excessively high dose can sometimes lead to immune tolerance or suppression. Solution: Perform a dose-escalation study (e.g., 5 µg, 10 µg, 25 µg, 50 µg per mouse) to identify the optimal concentration for your specific antigen and model. |
| Improper Formulation | This compound and the antigen may not be adequately mixed, leading to inconsistent delivery to immune cells. Solution: Ensure the antigen-adjuvant mixture is homogenous. Vortex gently but thoroughly before drawing into the syringe for each injection. |
| Incorrect Route of Administration | The chosen route (e.g., subcutaneous, intramuscular, intraperitoneal) may not be optimal for engaging the desired immune response. Solution: The subcutaneous (s.c.) route is common for inducing strong antibody responses. Consider the scientific rationale for your chosen route and ensure it is appropriate for your target. |
| Antigen Quality/Dose | The purity, stability, or concentration of the antigen may be compromised. Solution: Verify the integrity and concentration of your antigen via methods like SDS-PAGE or BCA assay. Ensure the antigen dose itself is immunogenic enough to be enhanced by an adjuvant. |
Problem 2: High variability in immune responses between animals in the same group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Injection Technique | Variations in injection depth, volume, or site can lead to different levels of adjuvant and antigen uptake. Solution: Ensure all injections are performed consistently by a trained individual. Use a consistent volume and anatomical location for all animals within a group. |
| Non-Homogenous Formulation | If the antigen-adjuvant mixture is not uniform, different animals will receive different effective doses. Solution: Mix the formulation thoroughly before each injection. If using an emulsion, ensure it is stable and does not separate. |
| Animal Health/Genetics | Underlying health issues or genetic variability within an outbred stock can contribute to varied immune responses. Solution: Use healthy animals from a reputable supplier. Whenever possible, use inbred strains (e.g., C57BL/6, BALB/c) to minimize genetic variability. |
Experimental Protocols & Visualizations
Protocol 1: In Vivo Immunization of Mice
-
Preparation of Reagents:
-
Reconstitute lyophilized this compound in sterile water to a stock concentration of 1 mg/mL.
-
Dilute the antigen to the desired concentration in sterile phosphate-buffered saline (PBS).
-
-
Formulation:
-
On the day of immunization, prepare the injection formulation. For a final dose of 25 µg this compound and 10 µg antigen in a 100 µL injection volume:
-
Mix 25 µL of this compound stock (1 mg/mL).
-
Add the required volume of antigen stock.
-
Add sterile PBS to a final volume of 100 µL.
-
-
Gently vortex the mixture for 15-30 seconds to ensure homogeneity.
-
-
Immunization:
-
Administer the 100 µL formulation to each mouse via the desired route (e.g., subcutaneous injection at the base of the tail).
-
Include control groups: PBS alone, antigen alone, and adjuvant alone.
-
-
Boosting:
-
Administer booster immunizations using the same protocol at desired time points (e.g., day 14 and day 28).
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleed at baseline (day 0) and at various time points post-immunization (e.g., day 21, day 35) to analyze serum antibody responses.
-
At the study endpoint, collect spleens and draining lymph nodes for cellular analysis.
-
Protocol 2: Evaluation of Antigen-Specific IgG by ELISA
-
Plate Coating: Coat a 96-well high-binding ELISA plate with the antigen (e.g., 2 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with wash buffer (PBS + 0.05% Tween-20). Block the wells with a blocking buffer (e.g., PBS + 5% non-fat milk) for 2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add serially diluted serum samples from immunized mice to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate. Add TMB substrate and allow the color to develop. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Read the absorbance at 450 nm using a plate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., 2-3 times the background).
Diagrams
Caption: this compound binds to TLR4, activating the MyD88-dependent pathway leading to NF-κB activation.
Caption: Workflow for optimizing this compound dosage and evaluating its in vivo adjuvant effect.
Caption: A logical workflow for troubleshooting a weak or absent adjuvant effect with this compound.
References
Technical Support Center: The Impact of Residual TFA on RS 09 Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing the synthetic peptide RS 09 TFA. Residual trifluoroacetic acid (TFA), a remnant from peptide synthesis and purification, can significantly impact experimental outcomes. This resource offers troubleshooting advice and detailed protocols to ensure the reliable and accurate assessment of RS 09's biological activity as a Toll-like Receptor 4 (TLR4) agonist.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my RS 09 peptide preparation?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides, including RS 09. It is instrumental in cleaving the synthesized peptide from the solid support resin and is also used as an ion-pairing agent during purification by reverse-phase HPLC.[1] Following lyophilization, free TFA is largely removed, but TFA anions can remain bound to positively charged residues on the peptide, forming TFA salts.[1][2]
Q2: How can residual TFA affect the biological activity of RS 09?
Residual TFA can interfere with the biological activity of RS 09 in several ways:
-
Alteration of Peptide Structure and Conformation: TFA counterions can bind to positively charged amino acid residues (like Arginine, Lysine, and Histidine) in the RS 09 sequence, potentially altering its secondary structure and solubility.[3] This conformational change can hinder its ability to bind effectively to its target, the TLR4 receptor complex.
-
Direct Cellular Toxicity: TFA can be cytotoxic, even at nanomolar concentrations.[2][3] This can lead to decreased cell viability in your assays, confounding the interpretation of results and potentially masking the true biological effect of RS 09.
-
Interference with Cellular Assays: TFA has been shown to inhibit cell proliferation in some cases and stimulate it in others, leading to high experimental variability.[1][2] It can also alter the pH of your assay medium, which can affect cellular function and receptor-ligand interactions.[1]
-
Modulation of Signaling Pathways: There is evidence that TFA can act as an unintended modulator of cellular receptors, which could interfere with the specific TLR4 signaling pathway that RS 09 is intended to activate.[1]
Q3: My experiments with this compound are showing inconsistent results or lower than expected activity. Could residual TFA be the cause?
Yes, inconsistent results and low activity are classic signs of TFA interference. If you are observing high variability between replicate wells, unexpected cell death, or a dose-response curve that does not match expected values, residual TFA is a likely culprit. For sensitive applications like in vitro cell-based assays and in vivo studies, it is highly recommended to use peptides with the TFA counter-ion exchanged for a more biocompatible one, such as hydrochloride (HCl) or acetate.[3]
Q4: How can I remove residual TFA from my RS 09 peptide?
The most common and effective methods for TFA removal are TFA/HCl exchange and ion-exchange chromatography.
-
TFA/HCl Exchange: This involves repeatedly dissolving the peptide in a dilute HCl solution and then lyophilizing it. The stronger acid (HCl) displaces the weaker TFA, which is then removed during lyophilization.[4]
-
Ion-Exchange Chromatography: This method uses a resin to bind the peptide while the TFA is washed away. The peptide is then eluted with a solution containing the desired counter-ion (e.g., acetate).
Detailed protocols for these methods are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no NF-κB activation in reporter cell lines (e.g., HEK-Blue™-hTLR4) | Residual TFA is inhibiting cell viability or interfering with RS 09 binding to the TLR4/MD-2 complex. | 1. Perform a TFA/HCl or TFA/acetate exchange on your RS 09 peptide stock. 2. Confirm cell viability using a trypan blue exclusion assay or similar method. 3. Re-run the experiment with the TFA-free peptide and include a positive control (e.g., LPS). |
| High variability in cytokine secretion (e.g., TNF-α, IL-6) from RAW 264.7 cells | Inconsistent effects of TFA on cell health and signaling across different wells. | 1. Switch to a TFA-free form of RS 09. 2. Ensure a homogenous single-cell suspension before plating. 3. Check for and address any potential endotoxin contamination in your peptide stock, as this can also lead to variability. |
| Unexpected cell death observed at higher concentrations of this compound | Cytotoxic effects of residual TFA. | 1. Perform a dose-response experiment with TFA alone to determine its toxicity profile in your specific cell line. 2. Use a TFA-exchanged version of RS 09 for all subsequent experiments. |
| Inconsistent or weak adjuvant effect in in vivo studies | TFA may be altering the peptide's stability, solubility, or causing localized inflammation that masks the specific adjuvant effect. | 1. Use RS 09 with a biocompatible counter-ion (HCl or acetate) for all in vivo experiments. 2. Optimize the formulation and route of administration for your specific antigen and animal model. |
Data Presentation: Expected Impact of TFA on RS 09 Activity
| Assay | Peptide Form | Parameter | Expected Value |
| NF-κB Reporter Assay (HEK-Blue™-hTLR4) | RS 09 HCl | EC50 | ~1-5 µg/mL |
| This compound | EC50 | >10 µg/mL (or unattainable) | |
| TNF-α Secretion (RAW 264.7 cells) | RS 09 HCl | Max. Induction | 4-6 fold over baseline |
| This compound | Max. Induction | 1.5-2.5 fold over baseline |
Note: These values are illustrative and should be determined experimentally.
Mandatory Visualizations
Caption: RS 09, a mimic of LPS, activates the TLR4 signaling pathway, leading to the nuclear translocation of NF-κB and the expression of inflammatory genes.
Caption: A typical workflow for the removal of TFA from a synthetic peptide using the TFA/HCl exchange method.
Experimental Protocols
Protocol 1: TFA/HCl Exchange for RS 09
This protocol is adapted from standard methods for TFA removal.[4]
Materials:
-
This compound peptide
-
100 mM Hydrochloric Acid (HCl), sterile
-
Distilled, sterile water
-
Lyophilizer
-
Appropriate vials for lyophilization
Procedure:
-
Dissolution: Dissolve the this compound peptide in 100 mM HCl at a concentration of approximately 1 mg/mL.
-
Incubation: Allow the solution to stand at room temperature for 1-2 minutes to ensure complete dissolution and initial counter-ion exchange.
-
Freezing: Rapidly freeze the solution. For best results, use liquid nitrogen. Alternatively, a -80°C freezer can be used.
-
Lyophilization: Lyophilize the frozen solution overnight, or until all the solvent is removed and a dry powder remains.
-
Repeat Cycles: To ensure complete removal of TFA, repeat steps 1-4 two to three more times.
-
Final Reconstitution: After the final lyophilization, the resulting RS 09 HCl peptide can be reconstituted in a buffer of choice for your biological assay.
Protocol 2: NF-κB Reporter Assay using HEK-Blue™-hTLR4 Cells
This protocol is a general guideline for using a commercially available reporter cell line. Always refer to the manufacturer's specific instructions.
Materials:
-
HEK-Blue™-hTLR4 cells
-
HEK-Blue™ Detection Medium
-
TFA-free RS 09 HCl
-
LPS (positive control)
-
Appropriate cell culture medium and supplements
-
96-well flat-bottom plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Seeding: Seed HEK-Blue™-hTLR4 cells in a 96-well plate at the density recommended by the manufacturer (e.g., ~25,000 cells/well) and incubate for 24 hours.
-
Peptide Preparation: Prepare serial dilutions of TFA-free RS 09 HCl and the LPS positive control in fresh cell culture medium.
-
Cell Stimulation: Remove the old medium from the cells and add 20 µL of your prepared peptide dilutions and controls to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
SEAP Detection:
-
Prepare the HEK-Blue™ Detection Medium according to the manufacturer's instructions.
-
Add 180 µL of the detection medium to each well of a new 96-well plate.
-
Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing the detection medium.
-
-
Readout: Incubate the detection plate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm. The absorbance is directly proportional to the level of NF-κB activation.
Protocol 3: Cytokine Secretion Assay in RAW 264.7 Macrophages
This protocol outlines the stimulation of RAW 264.7 cells and subsequent measurement of secreted cytokines by ELISA.
Materials:
-
RAW 264.7 cells
-
TFA-free RS 09 HCl
-
LPS (positive control)
-
DMEM with 10% FBS and antibiotics
-
96-well tissue culture plates
-
ELISA kit for the cytokine of interest (e.g., mouse TNF-α or IL-6)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 0.1 million cells/well and allow them to adhere overnight.
-
Peptide Preparation: Prepare serial dilutions of TFA-free RS 09 HCl and the LPS positive control in fresh cell culture medium.
-
Cell Stimulation: Remove the old medium and gently add your prepared peptide dilutions and controls to the cells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Quantification: Measure the concentration of the desired cytokine in the collected supernatants using a commercially available ELISA kit, following the manufacturer's protocol.
References
- 1. genscript.com [genscript.com]
- 2. biocat.com [biocat.com]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of RS 09 TFA in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the potential cytotoxicity of RS 09 TFA in primary cell cultures. As specific cytotoxicity data for this compound is limited, this guide focuses on best practices for introducing a novel small molecule to sensitive primary cell systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a TLR4 agonist. Its mechanism of action involves promoting the nuclear translocation of NF-κB and inducing the secretion of inflammatory cytokines in macrophages.[1][2] It has also been shown to act as an adjuvant, enhancing antibody serum concentrations in vivo.[2]
Q2: What does the "TFA" in this compound stand for and is it a source of cytotoxicity?
TFA stands for Trifluoroacetic Acid. It is a strong acid and is often used to form salts of synthetic peptides and small molecules to improve their stability and solubility.[3][4][5] While high concentrations of TFA can be corrosive and harmful, the amount present as a salt with RS 09 is typically very small.[4][6] However, it is a good practice to consider the potential for pH shifts in your culture medium, especially at high concentrations of the compound.
Q3: What are the common initial signs of cytotoxicity in primary cell cultures?
Common signs of cytotoxicity include:
-
A sudden decrease in cell viability and growth rate.
-
Changes in cell morphology, such as rounding, detachment, or the appearance of vacuoles.
-
Increased presence of floating, dead cells in the culture medium.
-
Signs of apoptosis or necrosis, which can be confirmed with specific assays.
Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
It is crucial to determine if this compound is killing the cells (cytotoxic) or inhibiting their proliferation (cytostatic).[7] Cytotoxicity can be assessed using assays that measure cell membrane integrity, such as LDH release assays, or metabolic activity, like MTT or XTT assays.[7] To assess cytostatic effects, one would typically perform cell proliferation assays, such as BrdU incorporation or direct cell counting over time.
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed After Initial Treatment with this compound
If you observe significant cell death shortly after adding this compound to your primary cell cultures, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| High Starting Concentration | The initial concentration of this compound may be too high for your specific primary cell type. |
| Action: Perform a dose-response experiment starting from a very low concentration (e.g., nanomolar range) and titrating up to determine the optimal, non-toxic concentration range.[7] | |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity, especially at higher concentrations. |
| Action: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity. | |
| Rapid Compound Exposure | The sudden introduction of the compound may induce cellular stress. |
| Action: Try a gradual introduction of this compound to the culture medium over several hours. | |
| Sub-optimal Cell Health | Primary cells that are stressed or not in optimal health are more susceptible to compound-induced toxicity.[8][9] |
| Action: Ensure your primary cells are healthy and actively proliferating before starting the experiment. Follow best practices for thawing, seeding, and maintenance of primary cells.[8][9][10] |
Guide 2: Gradual Decrease in Cell Viability Over Time
If you notice a slow decline in cell health and viability over a longer incubation period with this compound, consider these factors:
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may be degrading in the culture medium over time, leading to the formation of toxic byproducts. |
| Action: Reduce the exposure time of the cells to the compound. Consider replacing the medium with fresh medium containing the compound at regular intervals. | |
| Cumulative Cytotoxic Effects | Even at a low concentration, prolonged exposure to this compound might be detrimental to the cells. |
| Action: Optimize the incubation time to the minimum duration required to observe the desired biological effect.[7] | |
| Nutrient Depletion or Waste Accumulation | The presence of the compound might alter cellular metabolism, leading to faster nutrient depletion or accumulation of toxic waste products. |
| Action: Ensure you are using the appropriate cell seeding density and refresh the culture medium as needed. | |
| Serum Interaction | Components in the serum may interact with this compound, influencing its activity and toxicity. |
| Action: Experiment with different serum concentrations. In some cases, serum proteins can bind to the compound, reducing its free concentration and toxicity.[7] |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
This protocol outlines a typical dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and the optimal working concentration of this compound.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (solvent used to dissolve this compound, e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at the recommended density and allow them to attach and stabilize for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in the appropriate solvent. Perform serial dilutions of the stock solution to create a range of concentrations to be tested (e.g., from 10 mM down to 1 nM).
-
Treatment: Add the different concentrations of this compound to the wells. Include a vehicle-only control and an untreated control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours), based on the expected biological activity and cell doubling time.
-
Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Protocol 2: LDH Release Assay for Measuring Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Materials:
-
Primary cells treated with this compound (from the dose-response experiment)
-
LDH cytotoxicity assay kit
-
96-well plate
-
Plate reader
Procedure:
-
Collect Supernatant: After the desired incubation time with this compound, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Measure Absorbance: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting logic for high initial cytotoxicity.
Caption: Simplified TLR4 signaling pathway activated by this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. cenmed.com [cenmed.com]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 5. 1449566-36-2 (Free base) | C35H51F6N9O13 | CID 155977542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. kosheeka.com [kosheeka.com]
- 10. krishgen.com [krishgen.com]
Technical Support Center: Addressing Variability in TLR4 Activation Assays with RS 09 TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Toll-like Receptor 4 (TLR4) activation assays when using the synthetic TLR4 agonist, RS 09 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate TLR4?
This compound is a synthetic peptide mimic of Lipopolysaccharide (LPS) that acts as a TLR4 agonist.[1] It activates the TLR4 signaling pathway, leading to the downstream activation of transcription factors like NF-κB and the subsequent production of inflammatory cytokines.[1][2] this compound is often used as an adjuvant in vaccine development to enhance antigen-specific immune responses.[1]
Q2: What is a common assay for measuring TLR4 activation by this compound?
A common method is to use a reporter cell line, such as HEK-Blue™ hTLR4 cells.[3][4][5][6] These cells are engineered to express human TLR4, MD-2, and CD14, and they contain a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter.[5][6] Activation of TLR4 by an agonist like this compound leads to NF-κB activation and subsequent SEAP production, which can be quantified colorimetrically.[5][6]
Q3: What does the "TFA" in this compound stand for and is it important?
TFA stands for trifluoroacetic acid. RS 09 is often supplied as a TFA salt, which can affect its solubility and stability. Trifluoroacetic acid is a strong acid and, depending on the final concentration in your assay, it could potentially influence the pH of your culture medium.[7] It is crucial to ensure proper dissolution and to consider potential pH effects, especially at high concentrations of this compound.
Q4: What are the main sources of variability in TLR4 activation assays?
Variability in TLR4 activation assays can arise from several factors, including:
-
Cell-based factors: Cell line stability, passage number, cell density, and overall cell health can significantly impact results.[6][8]
-
Reagent handling: Improper storage, repeated freeze-thaw cycles, and incorrect dilution of this compound and other reagents can lead to inconsistent activity.
-
Assay conditions: Incubation times, temperature, and CO2 levels are critical parameters that must be tightly controlled.
-
Reporter gene systems: Stable reporter cell lines can exhibit clonal variability in their response to stimuli.[9]
-
Intrinsic biological variability: NF-κB signaling itself is subject to dynamic and cell-to-cell variability.
Troubleshooting Guide
Below are common issues encountered during TLR4 activation assays with this compound, along with potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal | 1. Contamination of reagents or cell culture with other TLR agonists (e.g., LPS from serum or water). 2. Endogenous alkaline phosphatase activity in the serum. 3. Cell stress or overgrowth. 4. Centrifugation of HEK-Blue™ cells leading to false positives.[6][8] | 1. Use endotoxin-free water and reagents. Test serum for endotoxin contamination. 2. Use heat-inactivated fetal bovine serum (FBS) to inactivate endogenous phosphatases.[8] 3. Ensure cells are healthy and not overgrown (70-80% confluency is often recommended).[8] 4. Do not centrifuge HEK-Blue™ cells before plating for the assay.[6][8] |
| Low or no signal | 1. Inactive this compound due to improper storage or handling. 2. Low cell viability or incorrect cell density. 3. Suboptimal assay conditions (e.g., incubation time, temperature). 4. Loss of reporter gene expression in the cell line. 5. Incorrect preparation of this compound stock solution. | 1. Aliquot this compound upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Check cell viability using a method like trypan blue exclusion. Optimize cell seeding density. 3. Ensure optimal incubation time (e.g., 16-24 hours for SEAP reporter assays) and proper incubator conditions.[6] 4. Maintain antibiotic selection in the cell culture medium to ensure plasmid retention. Do not use cells beyond the recommended passage number.[6][8] 5. Ensure complete dissolution of this compound in an appropriate solvent (e.g., DMSO or water) before further dilution in culture medium. |
| High well-to-well variability | 1. Inconsistent cell seeding. 2. Pipetting errors during reagent addition. 3. Edge effects in the microplate. 4. Clonal variability within the reporter cell line.[9] | 1. Ensure a homogenous cell suspension before seeding. Mix gently before aliquoting into wells. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS. 4. If variability persists, consider re-cloning the reporter cell line to select for a clone with a more consistent response. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Batch-to-batch variation in reagents (e.g., FBS, this compound). 3. Subtle changes in experimental protocol. | 1. Use cells within a narrow passage number range for all experiments.[6][8] 2. Test new batches of critical reagents before use in large-scale experiments. 3. Maintain a detailed and consistent experimental protocol. |
Experimental Protocols
HEK-Blue™ hTLR4 SEAP Reporter Gene Assay
This protocol is adapted for the use of this compound with HEK-Blue™ hTLR4 cells.
Materials:
-
HEK-Blue™ hTLR4 cells
-
HEK-Blue™ Detection medium
-
QUANTI-Blue™ Solution (for quantitative analysis)
-
This compound
-
Positive control (e.g., LPS)
-
Negative control (e.g., endotoxin-free water)
-
96-well flat-bottom plates
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR4 cells in DMEM supplemented with 10% heat-inactivated FBS, penicillin-streptomycin, and the appropriate selection antibiotic.
-
Passage cells when they reach 70-80% confluency. Do not exceed the recommended passage number.[6]
-
On the day of the assay, wash cells with PBS and detach them by gentle scraping or tapping. Do not use trypsin. [8]
-
Resuspend cells in fresh culture medium and perform a cell count. Adjust the cell density to approximately 2.8 x 10^5 cells/mL.
-
-
Assay Plate Setup:
-
Add 20 µL of your this compound dilutions, positive control (LPS), and negative control to the appropriate wells of a 96-well plate.
-
Add 180 µL of the cell suspension (approximately 50,000 cells) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
SEAP Detection (Qualitative):
-
For real-time qualitative assessment, HEK-Blue™ Detection medium can be used, which will turn purple/blue in the presence of SEAP.
-
-
SEAP Detection (Quantitative):
-
Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Add 20 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
Visualizations
This compound-Induced TLR4 Signaling Pathway
Caption: MyD88-dependent signaling pathway initiated by this compound binding to the TLR4/MD-2 complex.
Troubleshooting Workflow for TLR4 Assay Variability
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Encryption of agonistic motifs for TLR4 into artificial antigens augmented the maturation of antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reporter Cell Assessment of TLR4-Induced NF-κB Responses to Cell-Free Hemoglobin and the Influence of Biliverdin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. 101.200.202.226 [101.200.202.226]
- 7. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 101.200.202.226 [101.200.202.226]
- 9. Potential problems inherent in cell-based stable NF-kappaB-GFP reporter systems - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of serum presence on RS 09 TFA activity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RS 09 TFA. The information is presented in a question-and-answer format to directly address potential issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic peptide mimic of lipopolysaccharide (LPS) that acts as a Toll-like Receptor 4 (TLR4) agonist.[1][2][3][4] Its activation of TLR4 initiates a downstream signaling cascade that results in the nuclear translocation of NF-κB and the subsequent secretion of inflammatory cytokines.[1][3][4] It is often used in research as an adjuvant to enhance antigen-specific immune responses.[1][2] The "TFA" designation indicates that it is supplied as a trifluoroacetic acid salt.[5][6]
Q2: I am observing lower than expected activity of this compound in my cell-based assay. What could be the cause?
A common reason for lower-than-expected activity of small molecules in in vitro assays is the presence of serum in the cell culture medium.[7][8][9] Serum proteins, particularly albumin, can bind to small molecules, reducing the free concentration of the compound available to interact with its target receptor.[7][9][10] This effect is known as a "serum shift".[8][11][12]
Q3: How can I determine if serum is affecting the activity of this compound in my experiments?
To determine the impact of serum on this compound activity, you can perform a serum shift assay. This involves measuring the potency of this compound (e.g., by determining the EC50 or IC50) in the presence of varying concentrations of serum or serum albumin.[11][12] A significant increase in the EC50/IC50 value in the presence of serum indicates that serum proteins are binding to the compound and reducing its effective concentration.[8][11]
Q4: Are there any potential issues with the TFA salt form of RS 09?
Trifluoroacetic acid (TFA) is a strong acid commonly used in peptide synthesis and purification.[5][6] While generally used in small amounts as a counter-ion in the final product, it is important to be aware of its properties. High concentrations of TFA can be corrosive.[6] However, at the concentrations typically used for in vitro experiments with this compound, direct toxicity from the TFA salt is unlikely to be a significant concern.
Troubleshooting Guides
Issue: Inconsistent results with this compound between experiments.
-
Possible Cause: Variability in the serum concentration or lot of serum used in your cell culture medium.
-
Troubleshooting Tip: Use a consistent source and lot of serum for all related experiments. If this is not possible, consider performing a serum shift assay for each new lot of serum to understand its impact on this compound activity. Alternatively, consider reducing the serum concentration or adapting your cells to a serum-free medium if your cell line allows.
-
-
Possible Cause: Degradation of this compound stock solution.
-
Troubleshooting Tip: Follow the manufacturer's instructions for storage. Typically, stock solutions should be stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment.
-
Issue: No response to this compound in a cell line expected to be responsive.
-
Possible Cause: The cell line does not express TLR4 or its co-receptors, MD-2 and CD14.
-
Troubleshooting Tip: Confirm the expression of TLR4, MD-2, and CD14 in your cell line using techniques such as RT-qPCR, western blotting, or flow cytometry. If the cell line is negative for these components, it will not respond to this compound. Consider using a cell line known to be responsive to TLR4 agonists, such as RAW 264.7 macrophages or HEK293 cells engineered to express the TLR4 signaling complex.[1][3][4]
-
Experimental Protocols
Serum Shift Assay Protocol
This protocol provides a general framework for assessing the effect of serum on this compound activity. The specific readouts and cell types should be adapted to your experimental system (e.g., measuring NF-κB activation via a reporter gene, or cytokine secretion via ELISA).
Objective: To determine the EC50 of this compound in the presence and absence of a specified concentration of serum.
Materials:
-
This compound
-
Cell line responsive to this compound (e.g., RAW 264.7)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS) or other serum of interest
-
Assay-specific reagents (e.g., reporter gene substrate, ELISA kit)
-
96-well cell culture plates
-
Spectrophotometer, luminometer, or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your assay and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in serum-free medium and in medium containing the desired concentration of serum (e.g., 10% FBS).
-
Cell Treatment: Remove the culture medium from the cells and replace it with the this compound dilutions (with and without serum). Include appropriate controls (medium alone, medium with serum but no this compound).
-
Incubation: Incubate the plate for the time required for your specific assay to generate a signal (e.g., 6-24 hours for cytokine production).
-
Assay Readout: Perform the assay to measure the response (e.g., measure luminescence for a reporter gene assay, or collect supernatant for an ELISA).
-
Data Analysis:
-
Plot the response versus the log of the this compound concentration for both the serum-free and serum-containing conditions.
-
Fit the data to a four-parameter logistic curve to determine the EC50 for each condition.
-
The fold-shift in EC50 is calculated as: EC50 (with serum) / EC50 (serum-free).
-
Data Presentation
Table 1: Example Data Table for Serum Shift Assay of this compound
| Condition | This compound Conc. (µg/mL) | Response (Assay Units) |
| Serum-Free | 0 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 10% Serum | 0 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 2: Summary of Serum Shift Assay Results
| Condition | EC50 (µg/mL) | Fold-Shift in EC50 |
| Serum-Free | N/A | |
| 10% Serum |
Visualizations
Caption: TLR4 signaling pathway initiated by this compound.
Caption: Experimental workflow for a serum shift assay.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. cenmed.com [cenmed.com]
- 4. RS 09 | CAS 1449566-36-2 | RS09 | Tocris Bioscience [tocris.com]
- 5. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bsys.ch [bsys.ch]
- 9. researchgate.net [researchgate.net]
- 10. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of RS 09 TFA and Lipopolysaccharide (LPS) as TLR4 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of RS 09 TFA and Lipopolysaccharide (LPS), two agonists of Toll-like receptor 4 (TLR4). While both molecules stimulate the innate immune system through the same receptor, their structural differences and modes of action lead to distinct activity profiles. This document outlines their comparative potency in cellular assays, provides detailed experimental protocols, and visualizes the key biological pathways and workflows involved.
Introduction to TLR4 Agonists: LPS and this compound
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is the canonical and a highly potent agonist for TLR4.[1] Its activation of the TLR4 signaling complex, which includes MD-2 and CD14, triggers a robust inflammatory response characterized by the activation of transcription factors like NF-κB and the subsequent secretion of pro-inflammatory cytokines and chemokines.[2][3] This makes LPS a standard tool in immunology research for mimicking bacterial infection and studying inflammatory responses in vitro.
RS 09 is a synthetic peptide with the sequence Ala-Pro-Pro-His-Ala-Leu-Ser (APPHALS) that has been identified as a functional mimic of LPS, acting as a TLR4 agonist.[4][5] The trifluoroacetate (TFA) salt form, this compound, is commonly used in research. Unlike the large, complex lipoglycan structure of LPS, RS 09 is a small peptide. Emerging research indicates that its efficacy as a TLR4 agonist is critically dependent on its molecular presentation, with multimeric forms showing significantly higher activity than the single peptide.[3]
Core Signaling Pathway and Experimental Overview
The activation of TLR4 by either LPS or an effective form of RS 09 initiates a well-defined intracellular signaling cascade. This process leads to the production of inflammatory mediators. A generalized experimental workflow is employed to compare the efficacy of these agonists.
Quantitative Data Presentation
Direct comparative studies providing EC50 values for this compound are not widely available. However, data from independent studies on murine RAW 264.7 macrophages allow for a semi-quantitative comparison. LPS is a potent inducer of TNF-α, with significant responses seen at concentrations as low as 0.6 ng/mL.[1] In contrast, studies with the RS 09 peptide indicate that its activity is highly dependent on multimerization. A single RS 09 peptide motif shows little to no activity, whereas a tandem tri-RS09 construct can elicit a significant TNF-α response.[3]
| Agonist | Cell Line | Concentration | Endpoint | Result |
| LPS | RAW 264.7 | 10 - 100 ng/mL | TNF-α Secretion | Robust induction of TNF-α.[6][7] |
| RAW 264.7 | 1 µg/mL | TNF-α Secretion | ~8-fold increase in TNF-α levels over unstimulated cells.[6] | |
| RAW 264.7 | 1 µg/mL | IL-6 Secretion | ~8-fold increase in IL-6 levels over unstimulated cells.[6] | |
| RS 09 (single motif) | RAW 264.7 | 5 µg/mL | NF-κB Translocation | Induced nuclear translocation of NF-κB.[4] |
| HEK-Blue™ hTLR4 | Not specified | NF-κB Activation | Insufficient to stimulate NF-κB activation.[3] | |
| Antigen with tri-RS09 motif | RAW 264.7 | ~3 µM (estimated) | TNF-α Secretion | Significant increase in TNF-α secretion after 4 hours.[3] |
| HEK-Blue™ hTLR4 | ~0.3 - 3 µM | NF-κB Activation | Dose-dependent activation of NF-κB reporter gene.[3] |
Note: Data for LPS and this compound are compiled from separate studies and experimental conditions may vary. The tri-RS09 data is from a fusion protein construct.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TLR4 agonist efficacy. Below are representative protocols for in vitro stimulation assays.
Protocol 1: Cytokine Secretion Assay in RAW 264.7 Macrophages
This protocol is designed to measure the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, following stimulation with a TLR4 agonist.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in 24-well plates at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[4]
-
-
Agonist Stimulation:
-
Prepare stock solutions of LPS (e.g., from E. coli O111:B4) and this compound in sterile, endotoxin-free phosphate-buffered saline (PBS).
-
Prepare serial dilutions of each agonist. For LPS, a typical concentration range is 1 ng/mL to 1 µg/mL. For this compound, a higher range may be necessary, informed by available data (e.g., 1 µg/mL to 50 µg/mL).
-
Remove the culture medium from the cells and replace it with fresh medium containing the desired concentration of either LPS or this compound. Include an unstimulated (vehicle control) group.
-
-
Incubation and Sample Collection:
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate cytokine concentrations based on a standard curve.
-
Protocol 2: NF-κB Activation in HEK-Blue™ hTLR4 Reporter Cells
This protocol utilizes a reporter cell line to specifically measure TLR4-dependent NF-κB activation.
-
Cell Culture:
-
Maintain HEK-Blue™ hTLR4 cells (which stably express human TLR4, MD-2, and CD14) in DMEM with 10% FBS and the appropriate selection antibiotics.[3]
-
These cells contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
-
Agonist Stimulation:
-
Plate the HEK-Blue™ cells in a 96-well plate.
-
Add varying concentrations of this compound or LPS to the wells.
-
Incubate the cells for 16-24 hours to allow for SEAP expression and secretion into the medium.[8]
-
-
Reporter Gene Assay:
-
Collect a small aliquot of the cell culture supernatant.
-
Add a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Incubate at 37°C and measure the optical density (OD) at the appropriate wavelength (e.g., 620-655 nm).
-
The OD is directly proportional to the amount of NF-κB activation.
-
Summary of Efficacy Comparison
-
Potency: LPS is an exceptionally potent TLR4 agonist, capable of inducing strong inflammatory responses at very low concentrations (ng/mL range).[1]
-
Mechanism of this compound: this compound, a peptide-based agonist, demonstrates a clear structure-activity relationship where multivalency is key. While a single peptide shows minimal activity, tandem repeats of the RS 09 motif (tri-RS09) can effectively activate TLR4 signaling, though likely at higher molar concentrations than LPS.[3]
-
Structural Class: The fundamental difference lies in their molecular nature. LPS is a large, amphipathic lipoglycan, while this compound is a small, synthetic peptide. This difference has significant implications for synthesis, purity, and potential as a vaccine adjuvant, where a more defined and less pyrogenic molecule is often desirable.[2]
References
- 1. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RS09/Toll Like Receptor (TLR) 4 agonist – APPHALS - sb-Peptide [mayflowerbio.com]
- 3. Encryption of agonistic motifs for TLR4 into artificial antigens augmented the maturation of antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of RS 09 TFA and Other TLR4 Agonist Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and reliable Toll-like receptor 4 (TLR4) agonist is critical for advancing vaccine development and immunotherapy. This guide provides an objective, data-driven comparison of RS 09 TFA, a synthetic TLR4 agonist peptide, with other notable TLR4 agonist peptides. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid in the informed selection of these immunomodulatory agents.
Performance Comparison of TLR4 Agonist Peptides
The efficacy of TLR4 agonist peptides can be evaluated through various in vitro and in vivo assays that measure their ability to activate the TLR4 signaling pathway, induce pro-inflammatory cytokines, and enhance antigen-specific immune responses. This section summarizes the available quantitative data for this compound and other comparator peptides.
In Vitro Activity: NF-κB Activation
Activation of the transcription factor NF-κB is a hallmark of TLR4 signaling. The potency of TLR4 agonist peptides is often quantified by measuring their ability to induce NF-κB activity in reporter cell lines, such as HEK-Blue™-4 cells, which are specifically engineered to express TLR4.
| Peptide | Cell Line | Assay | Concentration | Result (Fold Induction or EC50) | Reference |
| This compound | HEK-Blue™-4 | SEAP Reporter Assay | 1 µg/mL | ~2.5-fold increase | [1][2] |
| 5 µg/mL | ~3.5-fold increase | [1][2] | |||
| 10 µg/mL | ~4.5-fold increase | [1][2] | |||
| RS 01 | HEK-Blue™-4 | SEAP Reporter Assay | 1 µg/mL | ~2-fold increase | [1][2] |
| 5 µg/mL | ~3-fold increase | [1][2] | |||
| 10 µg/mL | ~4-fold increase | [1][2] | |||
| PTC-A-40 (cyclic) | NIH-3T3 (TLR4/MD2) | SEAP Reporter Assay | - | EC50: ~4.0 µM | |
| PTC-A-83 (cyclic) | NIH-3T3 (TLR4/MD2) | SEAP Reporter Assay | - | EC50: ~4.0 µM | |
| PTC-A-12M1 (linear) | NIH-3T3 (TLR4/CD14) | SEAP Reporter Assay | - | EC50: 5 µM | |
| LPS (Positive Control) | HEK-Blue™-4 | SEAP Reporter Assay | 0.1 µg/mL | ~5-fold increase | [1][2] |
In Vitro Activity: Cytokine Secretion
The induction of pro-inflammatory cytokines by macrophages is another crucial indicator of TLR4 agonist activity. The following table summarizes the qualitative and quantitative cytokine induction by this compound and other peptides in the murine macrophage cell line RAW264.7.
| Peptide | Cell Line | Cytokines Induced | Method | Reference |
| This compound | RAW264.7 | G-CSF, GM-CSF, IL-1α, IL-1ra, IL-6, IL-10, MCP-1, MIP-1α, MIP-1β, MIP-2, RANTES, TNF-α | Antibody Array | [1][2] |
| RS 01 | RAW264.7 | G-CSF, GM-CSF, IL-1α, IL-1ra, IL-6, IL-10, MCP-1, MIP-1α, MIP-1β, MIP-2, RANTES, TNF-α | Antibody Array | [1][2] |
| TR-433 | THP-1 | TNF-α, IL-8, IL-1β | ELISA | [3] |
| LPS (Positive Control) | RAW264.7 | Broad range of pro-inflammatory cytokines | Antibody Array | [1][2] |
In Vivo Adjuvant Activity
A key application of TLR4 agonist peptides is their use as vaccine adjuvants to enhance antigen-specific antibody production. The following table compares the in vivo adjuvant efficacy of this compound and RS 01 in a mouse vaccination model.
| Adjuvant | Antigen | Mouse Strain | Outcome | Result | Reference |
| This compound | X-15 peptide-KLH conjugate | BALB/c | X-15-specific antibody concentration | Significant increase compared to antigen alone and Alum | [1][2] |
| RS 01 | X-15 peptide-KLH conjugate | BALB/c | X-15-specific antibody concentration | No significant increase compared to antigen alone | [1][2] |
| Alum (Control Adjuvant) | X-15 peptide-KLH conjugate | BALB/c | X-15-specific antibody concentration | Moderate increase | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides comprehensive protocols for the key assays cited in this guide.
NF-κB Activation Assay in HEK-Blue™-4 Cells
This assay quantifies the activation of NF-κB in response to TLR4 agonists using a secreted embryonic alkaline phosphatase (SEAP) reporter system.
Materials:
-
HEK-Blue™-4 cells (InvivoGen)
-
DMEM, high glucose, with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and selection antibiotics.
-
HEK-Blue™ Detection medium (InvivoGen)
-
96-well flat-bottom plates
-
TLR4 agonist peptides (this compound, RS 01, etc.)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (positive control)
Procedure:
-
Seed HEK-Blue™-4 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the TLR4 agonist peptides and LPS in fresh culture medium.
-
Remove the culture medium from the cells and add 200 µL of the prepared peptide or LPS solutions to the respective wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect 20 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add 180 µL of HEK-Blue™ Detection medium to each well containing the supernatant.
-
Incubate the plate at 37°C for 1-2 hours, or until a color change is visible.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
Calculate the fold induction of NF-κB activation relative to the untreated control.
Cytokine Secretion Assay in RAW264.7 Cells
This protocol describes the measurement of cytokine secretion from murine macrophages upon stimulation with TLR4 agonists using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
RAW264.7 cells (ATCC)
-
DMEM, high glucose, with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
24-well plates
-
TLR4 agonist peptides
-
LPS from E. coli O111:B4
-
Mouse TNF-α and IL-6 ELISA kits (e.g., from BD Biosciences or R&D Systems)
Procedure:
-
Seed RAW264.7 cells at a density of 5 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Prepare solutions of TLR4 agonist peptides and LPS in serum-free DMEM.
-
Gently wash the cells with PBS and replace the medium with the prepared peptide or LPS solutions.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well ELISA plate with the capture antibody overnight.
-
Block the plate with a suitable blocking buffer.
-
Add the collected supernatants and standards to the plate and incubate.
-
Add the detection antibody, followed by the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution and stop the reaction.
-
Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
In Vivo Adjuvant Activity Assay in Mice
This protocol outlines the procedure for evaluating the adjuvant effect of TLR4 agonist peptides in a mouse vaccination model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Antigen (e.g., Ovalbumin or a specific peptide-KLH conjugate)
-
TLR4 agonist peptides
-
Alum adjuvant (control)
-
Sterile PBS
-
Syringes and needles for immunization
-
Blood collection supplies
Procedure:
-
Prepare the vaccine formulations by mixing the antigen with the respective adjuvant (this compound, RS 01, or Alum) in sterile PBS. A control group should receive the antigen alone.
-
On day 0, immunize the mice subcutaneously or intraperitoneally with 100 µL of the vaccine formulation.
-
On day 14, administer a booster immunization with the same formulations.
-
Collect blood samples from the mice via tail vein or retro-orbital bleeding on days 0 (pre-immune), 14, and 28.
-
Separate the serum from the blood samples and store at -20°C.
-
Determine the antigen-specific antibody titers in the serum using an indirect ELISA.
-
Briefly, coat a 96-well plate with the antigen.
-
Block the plate and then add serial dilutions of the mouse sera.
-
Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody.
-
Add the substrate and measure the absorbance to determine the antibody titer.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for visualization using Graphviz.
Caption: TLR4 Signaling Pathway via MyD88-dependent pathway.
Caption: Experimental workflow for the NF-κB activation assay.
Caption: Experimental workflow for the in vivo adjuvant activity assay.
References
- 1. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
- 2. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A TLR4-derived non-cytotoxic, self-assembling peptide functions as a vaccine adjuvant in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of RS 09 TFA for TLR4 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RS 09 TFA, a synthetic peptide Toll-like receptor 4 (TLR4) agonist, with other common TLR4 activators. We will delve into the experimental data supporting its specificity, outline detailed protocols for validation, and present a comparative analysis with established alternatives like Lipopolysaccharide (LPS) and Monophosphoryl Lipid A (MPLA).
Introduction to TLR4 Activation and the Importance of Specificity
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably LPS from Gram-negative bacteria. This recognition triggers a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines, orchestrating an immune response.
The development of synthetic TLR4 agonists like this compound is of significant interest for their potential as vaccine adjuvants and immunomodulatory agents. Specificity is paramount for such molecules to ensure that the desired immune response is initiated through the intended pathway without causing off-target effects by activating other TLRs, which could lead to unintended inflammatory responses. This compound is a peptide-based agonist designed to mimic the action of LPS on TLR4.[1]
Comparative Analysis of TLR4 Agonists
The ideal TLR4 agonist for therapeutic or adjuvant use should exhibit high potency and specificity for TLR4 with minimal activation of other pattern recognition receptors. Below is a comparative summary of this compound against well-established TLR4 agonists.
Data Presentation
| Feature | This compound | Lipopolysaccharide (LPS) | Monophosphoryl Lipid A (MPLA) |
| Description | A synthetic peptide mimic of LPS designed as a TLR4 agonist and adjuvant.[1] | A major component of the outer membrane of Gram-negative bacteria, the canonical TLR4 agonist. | A detoxified derivative of LPS with reduced toxicity and a bias towards TRIF-dependent signaling.[2][3] |
| TLR4 Activation | Activates NF-κB in HEK-Blue™-4 cells, which exclusively express TLR4, and induces inflammatory cytokine secretion in RAW264.7 macrophages.[4][5] | Potent activator of both MyD88- and TRIF-dependent TLR4 signaling pathways, leading to a strong pro-inflammatory response.[2][3] | Preferentially activates the TRIF-dependent signaling pathway, leading to a distinct cytokine profile compared to LPS and is considered less toxic.[2][3] |
| Specificity Profile | |||
| TLR2 Activity | Data not publicly available. | Can be contaminated with lipoproteins that activate TLR2. Ultrapure LPS shows minimal TLR2 activity. | Generally considered to have low TLR2 activity. |
| Other TLRs | Data not publicly available. | High purity LPS is highly specific for TLR4. | High purity MPLA is highly specific for TLR4. |
| Potency (EC50 for TLR4) | Not publicly available. | Varies depending on serotype and purity (typically in the ng/mL range). | Generally less potent than LPS (typically in the ng/mL to µg/mL range). |
| Adjuvant Activity | Demonstrated to enhance antigen-specific antibody responses in vivo.[4][5] | Potent adjuvant activity, but its clinical use is limited by its pyrogenicity. | FDA-approved adjuvant used in several vaccines, known for promoting a Th1-biased immune response.[3] |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of a TLR4 agonist like this compound, a series of well-defined cellular assays are required.
TLR Reporter Gene Assays
This is the primary method to determine the specificity of a compound against a panel of TLRs. HEK-Blue™ reporter cell lines are engineered to express a specific human TLR (e.g., TLR2, TLR3, TLR4, TLR5, TLR7, TLR8, TLR9) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Protocol: Specificity Profiling using HEK-Blue™ TLR Reporter Cells
-
Cell Culture: Culture the various HEK-Blue™ TLR reporter cell lines (TLR2, TLR3, TLR4, TLR5, TLR7, TLR8, TLR9, and a Null control line) according to the manufacturer's instructions.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, LPS (positive control for TLR4), and specific agonists for other TLRs (e.g., Pam3CSK4 for TLR1/2, Poly(I:C) for TLR3, Flagellin for TLR5, R848 for TLR7/8, CpG ODN for TLR9) in endotoxin-free water or cell culture medium.
-
Cell Stimulation: Add the diluted compounds to the respective wells of the 96-well plate containing the different HEK-Blue™ cell lines. Include a vehicle control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Incubate at 37°C for 1-3 hours.
-
-
Data Analysis: Measure the absorbance at 620-655 nm using a spectrophotometer. The level of SEAP activity is directly proportional to the activation of the specific TLR. Compare the activation of this compound across all TLR cell lines. High specificity is indicated by strong activation of only the TLR4 reporter line.
Cytokine Profiling in Macrophages
This assay assesses the functional consequence of TLR activation by measuring the production of key inflammatory cytokines.
Protocol: Cytokine Release Assay in RAW264.7 Macrophages
-
Cell Culture: Culture RAW264.7 murine macrophages or human THP-1-derived macrophages in appropriate media.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Cell Stimulation: Treat the cells with different concentrations of this compound, LPS (positive control), and MPLA for 18-24 hours. Include an untreated control.
-
Supernatant Collection: Centrifuge the plates to pellet any detached cells and collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of key cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.
-
Data Analysis: Compare the cytokine profiles induced by this compound with those of LPS and MPLA. This can provide insights into the signaling pathway bias (MyD88 vs. TRIF).
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
TLR4 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Encryption of agonistic motifs for TLR4 into artificial antigens augmented the maturation of antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR4 ligands LPS and MPLA differentially regulate effector and memory CD8+ T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
- 5. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RS09 TFA and CpG ODN as Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of vaccine development, the selection of an appropriate adjuvant is critical for modulating and enhancing the immunogenicity of an antigen. This guide provides a detailed comparative analysis of two potent immunostimulatory adjuvants: RS09 TFA, a synthetic peptide agonist of Toll-like receptor 4 (TLR4), and CpG oligodeoxynucleotides (ODN), a TLR9 agonist. This comparison aims to equip researchers with the necessary data to make informed decisions in the rational design of next-generation vaccines.
At a Glance: RS09 TFA vs. CpG ODN
| Feature | RS09 TFA (TLR4 Agonist) | CpG ODN (TLR9 Agonist) |
| Molecular Class | Synthetic Peptide (LPS Mimic) | Synthetic Oligodeoxynucleotide |
| Innate Immune Receptor | Toll-like Receptor 4 (TLR4) | Toll-like Receptor 9 (TLR9) |
| Primary Responding Cells | Antigen-Presenting Cells (APCs) including macrophages and dendritic cells. | Plasmacytoid dendritic cells (pDCs) and B cells in humans.[1] |
| Key Signaling Pathway | MyD88-dependent and TRIF-dependent pathways. | MyD88-dependent pathway.[1] |
| Predominant Immune Response | Mixed Th1/Th2, can be tailored by formulation. | Strong Th1-biased response.[1] |
| Key Cytokine Induction | Pro-inflammatory cytokines (e.g., TNF-α, IL-6). | Type I Interferons (IFN-α/β), IL-12, IFN-γ.[1] |
| Clinical Status | Preclinical development. | Approved in human vaccines (e.g., HEPLISAV-B®). |
Mechanism of Action and Signaling Pathways
The distinct immunological outcomes elicited by RS09 TFA and CpG ODN are rooted in their activation of different TLR signaling cascades.
RS09 TFA (TLR4 Agonist)
RS09 TFA is a synthetic peptide that mimics lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria, and thus acts as a TLR4 agonist. Upon administration, RS09 binds to the TLR4-MD2 complex on the surface of APCs. This binding event triggers a conformational change in the TLR4 receptor, initiating downstream signaling through two distinct pathways:
-
MyD88-dependent pathway: This pathway leads to the activation of the transcription factor NF-κB, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
TRIF-dependent pathway: Activation of this pathway results in the production of Type I interferons (IFN-α/β).
The dual activation of these pathways by TLR4 agonists contributes to a robust and multifaceted activation of the innate immune system, which in turn orchestrates the adaptive immune response.
CpG ODN (TLR9 Agonist)
CpG ODNs are short synthetic DNA molecules containing unmethylated CpG motifs, which are characteristic of microbial DNA. These motifs are recognized by TLR9, an endosomal receptor. Following endocytosis of the CpG ODN, it engages with TLR9 within the endosome of pDCs and B cells. This interaction triggers a signaling cascade exclusively through the MyD88-dependent pathway.
The activation of MyD88 leads to the recruitment of IRAK family kinases and TRAF6, ultimately resulting in the activation of transcription factors such as NF-κB and IRF7. This signaling cascade is particularly potent in inducing the production of type I interferons (especially IFN-α by pDCs) and pro-inflammatory cytokines like IL-12. This cytokine milieu is highly effective at driving a Th1-biased adaptive immune response, characterized by the activation of cytotoxic T lymphocytes (CTLs) and the production of IgG2a/c antibodies in mice.
Comparative Performance Data
While direct head-to-head comparative studies between RS09 TFA and CpG ODN are limited, data from studies evaluating TLR4 and TLR9 agonists individually and in comparison with other adjuvants provide valuable insights into their performance.
Humoral Immune Response
| Parameter | RS09 TFA (TLR4 Agonist) | CpG ODN (TLR9 Agonist) |
| Antigen-Specific Antibody Titer | Significantly increases antigen-specific antibody concentrations. | Potently enhances antigen-specific antibody titers. |
| Antibody Isotype Profile (mice) | Tends to induce a mixed IgG1/IgG2a response, indicative of a mixed Th1/Th2 response. | Strongly skews towards IgG2a/c, indicative of a Th1-biased response.[2] |
| Kinetics of Antibody Response | Information not readily available. | Can accelerate the induction of protective antibody titers. |
Cellular Immune Response
| Parameter | RS09 TFA (TLR4 Agonist) | CpG ODN (TLR9 Agonist) |
| T Helper Cell Polarization | Promotes a mixed Th1/Th2 phenotype. | Strongly promotes a Th1 phenotype.[1] |
| Cytokine Production (Antigen-Specific T cells) | Can induce both IFN-γ (Th1) and IL-4/IL-5 (Th2) producing T cells. | Predominantly induces high levels of IFN-γ from Th1 cells. |
| Cytotoxic T Lymphocyte (CTL) Response | Capable of inducing CTL responses. | Potent inducer of antigen-specific CTLs. |
Experimental Protocols
To facilitate further comparative research, a generalized experimental protocol for evaluating the adjuvant properties of RS09 TFA and CpG ODN in a murine model is provided below.
Objective: To compare the adjuvant efficacy of RS09 TFA and CpG ODN when co-administered with a model antigen (e.g., Ovalbumin - OVA).
Materials:
-
Animals: 6-8 week old female BALB/c or C57BL/6 mice.
-
Antigen: Endotoxin-free Ovalbumin (OVA).
-
Adjuvants: RS09 TFA, CpG ODN (e.g., ODN 1826 for mice).
-
Vehicle: Sterile, pyrogen-free saline or phosphate-buffered saline (PBS).
-
Assay Reagents: ELISA kits for OVA-specific IgG, IgG1, and IgG2a/c; ELISpot kits for IFN-γ and IL-4; reagents for intracellular cytokine staining and flow cytometry.
Experimental Workflow:
Immunization Protocol:
-
Preparation of Immunogens: On the day of immunization, prepare fresh formulations. For a 100 µL injection volume per mouse, a typical dose would be 10-20 µg of OVA. The adjuvant doses should be optimized, but a starting point could be 10-50 µg for both RS09 TFA and CpG ODN.
-
Administration: Administer a total volume of 100 µL per mouse via subcutaneous injection at the base of the tail.
-
Booster Immunization: Administer a booster dose with the same formulations on day 14.
Immunological Assays:
-
Antibody Titer and Isotyping: Collect blood via tail bleed or terminal cardiac puncture. Separate serum and determine OVA-specific IgG, IgG1, and IgG2a/c titers by ELISA.
-
T Cell Response: At the experimental endpoint (e.g., day 28), harvest spleens and prepare single-cell suspensions.
-
ELISpot: Culture splenocytes with OVA protein or specific peptides and quantify the number of IFN-γ and IL-4 secreting cells.
-
Intracellular Cytokine Staining (ICS): Stimulate splenocytes with OVA in the presence of a protein transport inhibitor (e.g., Brefeldin A). Stain for surface markers (CD3, CD4, CD8) and intracellular cytokines (IFN-γ, IL-4, TNF-α) and analyze by flow cytometry.
-
Conclusion
Both RS09 TFA and CpG ODN are potent vaccine adjuvants that function through the activation of distinct TLRs, leading to different immunological profiles. RS09 TFA, as a TLR4 agonist, is capable of inducing a mixed Th1/Th2 response, which may be advantageous for vaccines requiring both humoral and cellular immunity. In contrast, CpG ODN, a TLR9 agonist, is a strong inducer of Th1-biased immunity, making it an excellent candidate for vaccines against intracellular pathogens and for cancer immunotherapy where robust CTL responses are crucial. The choice between these two adjuvants will ultimately depend on the specific requirements of the vaccine, including the nature of the antigen and the desired type of protective immune response. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these two promising adjuvant platforms.
References
- 1. Clinical evaluation of CpG oligonucleotides as adjuvants for vaccines targeting infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adjuvant-enhanced antibody responses to recombinant proteins correlates with protection of mice and monkeys to orthopoxvirus challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Immune Responses: RS 09 TFA vs. Alum Adjuvants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo immunological performance of the novel synthetic adjuvant RS 09 TFA against the traditional aluminum hydroxide (alum) adjuvant. The information herein is supported by experimental data to assist researchers in selecting the appropriate adjuvant for their vaccine development programs.
Executive Summary
RS 09 is a synthetic peptide mimic of lipopolysaccharide (LPS) that functions as a Toll-like receptor 4 (TLR4) agonist.[1][2][3] It is designed to activate the innate immune system to enhance and direct the adaptive immune response to a co-administered antigen. Alum, the most widely used adjuvant in human vaccines, primarily promotes a Th2-biased immune response, which is effective at inducing antibody production.[4][5] Experimental evidence demonstrates that RS 09 can elicit a more robust antigen-specific antibody response compared to alum, positioning it as a potent alternative for subunit vaccine formulations.[6]
Quantitative Data Presentation: Humoral Immune Response
The following table summarizes the comparative in vivo efficacy of RS 09 and Alum in eliciting an antigen-specific antibody response. The data is derived from a study where BALB/c mice were immunized with a prostate-cancer-specific peptide antigen (X-15) conjugated to Keyhole Limpet Hemocyanin (KLH) using either RS 09 or Alum as the adjuvant.[6]
| Adjuvant | Antigen Formulation | Mean Antigen-Specific Antibody Concentration (Day 28) | Key Finding |
| RS 09 | 25 µg X-15-KLH + 25 µg RS 09 | Significantly Higher vs. Alum | RS 09 produced a robust and significantly increased concentration of X-15-specific antibodies compared to the alum-adjuvanted group.[6] |
| Alum | 25 µg X-15-KLH + Alum | Baseline for Comparison | Alum induced a detectable antibody response, but it was substantially lower than that achieved with RS 09.[6] |
Table 1: Comparison of antigen-specific antibody responses induced by RS 09 and Alum adjuvants in BALB/c mice. Data is based on the findings from Shanmugam A, et al. PLoS One. 2012;7(2):e30839.[6]
Signaling Pathways and Mechanism of Action
The adjuvanticity of RS 09 and alum stems from their distinct interactions with the innate immune system.
RS 09 (TLR4 Agonist) Signaling Pathway
RS 09 acts as a pathogen-associated molecular pattern (PAMP) mimic, directly engaging TLR4 on the surface of antigen-presenting cells (APCs) like macrophages and dendritic cells. This binding event initiates a well-defined intracellular signaling cascade. The signal is transduced through adaptor proteins MyD88 and TRIF, leading to the activation of key transcription factors, including NF-κB and IRF3.[3][7][8] This activation results in the transcription and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons, which are crucial for the maturation of APCs and the subsequent priming of a strong, antigen-specific T-cell and B-cell response.[3][6]
Alum Adjuvant Mechanism of Action
Alum's mechanism is more complex and less targeted than that of RS 09. It is thought to work through several simultaneous mechanisms. A key pathway involves the activation of the NLRP3 inflammasome in APCs.[1][2][6][9] After phagocytosis of alum-antigen particles, lysosomal destabilization can occur, leading to the assembly of the NLRP3 inflammasome complex.[10] This complex activates Caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][9] These cytokines create a local inflammatory environment that recruits other immune cells. Additionally, alum forms a "depot" at the injection site, slowly releasing the antigen, which may prolong its availability to the immune system.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of adjuvant efficacy. Below are representative protocols for in vivo immunization and the subsequent analysis of the humoral response.
1. In Vivo Immunization Protocol (Mouse Model)
This protocol is based on the methodology used to compare RS 09 and alum.[6]
-
Subjects: BALB/c mice, 6-8 weeks old.
-
Antigen/Adjuvant Preparation:
-
Prepare the antigen solution (e.g., X-15-KLH) in sterile, endotoxin-free phosphate-buffered saline (PBS) to the desired concentration.
-
For the RS 09 group, dissolve lyophilized this compound in sterile PBS. Mix the antigen solution with the RS 09 solution to achieve the final desired dose (e.g., 25 µg of antigen and 25 µg of RS 09) in a final injection volume of 100-200 µL.[6]
-
For the alum group, gently mix the antigen solution with a commercially available alum adjuvant (e.g., Alhydrogel®) according to the manufacturer's instructions to allow for antigen adsorption. The final injection volume should be the same as the RS 09 group.
-
-
Immunization Schedule:
-
Day 0 (Primary Immunization): Administer the prepared antigen-adjuvant formulation via subcutaneous (SC) or intraperitoneal (IP) injection.
-
Day 14 (Booster Immunization): Administer a booster injection using the same formulation and route as the primary immunization.[6]
-
Day 28 (Serum Collection): Collect blood via terminal cardiac puncture or submandibular bleeding. Allow blood to clot, then centrifuge to separate the serum. Store serum at -20°C or -80°C until analysis.[6]
-
2. Antigen-Specific Antibody ELISA Protocol
This protocol is a standard method for quantifying antigen-specific antibody titers in serum.[4]
-
Plate Coating:
-
Dilute the specific antigen (e.g., X-15 peptide) to 1-5 µg/mL in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted antigen to each well of a 96-well high-binding ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T).
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3 times as described above.
-
Prepare serial dilutions of the collected mouse serum in blocking buffer (e.g., starting at 1:100).
-
Add 100 µL of each serum dilution to the appropriate wells. Include a negative control (serum from a naive mouse).
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate 5 times.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Development and Reading:
-
Wash the plate 5 times.
-
Add 100 µL/well of TMB substrate solution and incubate in the dark until sufficient color develops (5-15 minutes).
-
Add 100 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Read the optical density (OD) at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an OD value above a predetermined cutoff (e.g., 2-3 times the background).
-
References
- 1. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome is Critical for Alum-Mediated IL-1β Secretion but Dispensable for Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 4. Measurement of Antigen-Specific IgG Titers by Direct ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]
- 7. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. invivogen.com [invivogen.com]
Comparative Analysis of Anti-Lipopolysaccharide (LPS) Antibody Cross-Reactivity with RS 09 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between Lipopolysaccharide (LPS) and the synthetic peptide RS 09 TFA, with a focus on the potential cross-reactivity of anti-LPS antibodies. While both molecules are agonists of Toll-like Receptor 4 (TLR4), their profound structural differences are critical to understanding their immunological interactions. To date, direct experimental data quantifying the cross-reactivity of anti-LPS antibodies with this compound is not available in the published literature. This guide, therefore, presents a comparison based on their structural and functional properties and provides a detailed experimental protocol for assessing such potential cross-reactivity.
Executive Summary
Lipopolysaccharide (LPS) is a large, complex glycolipid component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune system through the TLR4 signaling pathway.[1] In contrast, this compound is a short, synthetic peptide (Ala-Pro-Pro-His-Ala-Leu-Ser) also identified as a TLR4 agonist.[2][3] The fundamental structural dissimilarity between the glycolipid nature of LPS and the peptide nature of this compound makes significant immunological cross-reactivity with anti-LPS antibodies highly improbable. Anti-LPS antibodies are typically generated against the polysaccharide O-antigen, the core oligosaccharide, or the lipid A moiety of LPS, none of which are structurally represented in the amino acid sequence of RS 09. While both molecules can initiate a similar downstream inflammatory cascade, their interaction with the immune system at the antibody-antigen level is expected to be distinct.
Structural and Functional Comparison
| Feature | Lipopolysaccharide (LPS) | This compound |
| Molecular Nature | Large Glycolipid | Small Peptide |
| Primary Structure | Composed of three domains: O-antigen (variable polysaccharide), core oligosaccharide, and Lipid A (phosphorylated glucosamine disaccharide with acyl chains).[1] | A linear sequence of seven amino acids: Ala-Pro-Pro-His-Ala-Leu-Ser. |
| Immunostimulatory Moiety | Lipid A is the primary component recognized by the TLR4/MD-2 complex and is responsible for the endotoxic activity of LPS.[1] | The entire peptide sequence is presumed to be responsible for its agonist activity on TLR4.[3] |
| Mechanism of Action | Activates the TLR4 signaling pathway, leading to the recruitment of adaptor proteins like MyD88 and TRIF, culminating in NF-κB activation and the production of pro-inflammatory cytokines.[1] | Functionally mimics LPS as a TLR4 agonist, inducing NF-κB nuclear translocation and the secretion of inflammatory cytokines in macrophage cell lines.[3][4] |
| Adjuvant Activity | Known to have strong adjuvant properties, but its clinical use is limited by its toxicity. | Acts as a functional adjuvant in vivo, enhancing antigen-specific antibody responses in mice.[2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TLR4 signaling pathway initiated by both LPS and RS 09, and a proposed experimental workflow to assess the cross-reactivity of anti-LPS antibodies.
Caption: TLR4 signaling pathway initiated by LPS or this compound.
Caption: Proposed workflow for competitive ELISA to assess cross-reactivity.
Detailed Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard method to determine if this compound can compete with LPS for binding to anti-LPS antibodies.
Materials:
-
High-binding 96-well microtiter plates
-
Purified Lipopolysaccharide (LPS) from a relevant Gram-negative bacterial strain (e.g., E. coli O111:B4)
-
This compound
-
Anti-LPS antibodies (polyclonal serum or monoclonal antibody specific to O-antigen, core, or Lipid A)
-
Irrelevant control peptide
-
Coating Buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG, depending on the primary antibody species)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the purified LPS to a concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the LPS solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition:
-
Prepare serial dilutions of the competitors: unlabeled LPS (positive control), this compound, and the irrelevant peptide (negative control) in Blocking Buffer.
-
In a separate plate or tubes, pre-incubate a fixed, predetermined concentration of the anti-LPS primary antibody with the various concentrations of the competitors for 1-2 hours at room temperature.
-
Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the LPS-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
The degree of cross-reactivity is determined by the ability of this compound to inhibit the binding of the anti-LPS antibody to the coated LPS, as indicated by a decrease in the absorbance signal. The results for this compound are compared to the inhibition curve generated by the unlabeled LPS (positive control) and the lack of inhibition by the irrelevant peptide (negative control).
Conclusion
Based on the current scientific understanding, this compound and LPS are functional mimics but not structural analogs. While both activate the TLR4 signaling pathway, the vast differences in their molecular composition—a peptide versus a glycolipid—make it highly unlikely that anti-LPS antibodies would exhibit significant cross-reactivity with this compound. This lack of immunological cross-reactivity is advantageous, as it suggests that this compound could be developed as an adjuvant or immunomodulator without the interference of pre-existing anti-LPS antibodies in individuals. The experimental protocol provided in this guide offers a robust framework for formally assessing this and confirming the distinct immunological profiles of these two TLR4 agonists.
References
- 1. Lipopolysaccharide (LPS)-Binding Synthetic Peptides Derived from Serum Amyloid P Component Neutralize LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Toll like receptor-4 (TLR-4) agonist peptides as a novel class of adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking RS 09 TFA: A Comparative Guide to Synthetic Adjuvants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic adjuvant RS 09 TFA against other well-established synthetic adjuvants: Monophosphoryl Lipid A (MPLA), Resiquimod (R848), and CpG Oligodeoxynucleotides (CpG ODN). The objective is to benchmark the performance of this compound based on available experimental data, focusing on its mechanism of action, in-vitro activity, and in-vivo efficacy.
Introduction to Synthetic Adjuvants
Synthetic adjuvants are crucial components in modern vaccine development, offering improved safety profiles and the ability to selectively modulate the immune response. They function by activating specific Pattern Recognition Receptors (PRRs) of the innate immune system, thereby enhancing the adaptive immune response to a co-administered antigen. This guide focuses on adjuvants that activate Toll-like Receptors (TLRs), a key class of PRRs.
This compound is a synthetic peptide mimic of Lipopolysaccharide (LPS) that functions as a Toll-like Receptor 4 (TLR4) agonist. By activating TLR4, it initiates a signaling cascade that leads to the activation of NF-κB and the secretion of pro-inflammatory cytokines, ultimately augmenting the immune response to the accompanying antigen.[1][2] The "TFA" designation likely refers to trifluoroacetic acid, a common counter-ion used during peptide synthesis.
Comparative Analysis of Adjuvant Activity
This section details the performance of this compound alongside other synthetic adjuvants. It is important to note that the presented data for this compound is derived from specific studies, and a direct head-to-head comparison with the other adjuvants in the same experimental settings is not available in the current literature. The data for MPLA, R848, and CpG ODN are representative of their known activities.
In-Vitro Activity: Cytokine Induction
The induction of a robust cytokine response is a hallmark of effective adjuvant activity. The profile of cytokines produced can indicate the nature of the downstream immune response (e.g., Th1 vs. Th2 polarization).
The study by Shanmugam et al. (2012) provides data on the cytokine profile induced by RS 09 in murine macrophage-like RAW264.7 cells.[1][2] This profile indicates a broad pro-inflammatory and immune-stimulatory response.
| Cytokine/Chemokine | RS 09 Induced Secretion (relative to control) | Putative Role in Adjuvanticity |
| Pro-inflammatory Cytokines | ||
| TNF-α | Increased | Activation of antigen-presenting cells (APCs), enhancement of T-cell responses. |
| IL-1β | Increased | Promotion of inflammation and T-cell differentiation. |
| IL-12p70 | Increased | Key driver of Th1 polarization and cytotoxic T-lymphocyte (CTL) responses. |
| IL-6 | Increased | B-cell differentiation to plasma cells, T-cell activation. |
| Chemokines | ||
| M-CSF | Increased | Macrophage differentiation and survival. |
| G-CSF | Increased | Granulocyte production and mobilization. |
| GM-CSF | Increased | Myeloid cell differentiation and activation. |
| Data derived from antibody array analysis in Shanmugam A, et al. PLoS One. 2012;7(2):e30839. The study indicated that the cytokine secretion profile of RS 09 was comparable to that of LPS.[1][2] |
Comparative Cytokine Profiles of Other Synthetic Adjuvants:
-
MPLA (TLR4 Agonist): Induces a Th1-biased cytokine profile, including TNF-α, IL-6, and IL-12.[3] Its activity is generally considered less potent but also less toxic than its parent molecule, LPS.[3]
-
R848 (TLR7/8 Agonist): A potent inducer of Th1-polarizing cytokines, including high levels of IFN-α, IL-12, and TNF-α.[4][5]
-
CpG ODN (TLR9 Agonist): Strongly promotes a Th1-type response, characterized by the production of IL-12 and IFN-γ.[6][7]
In-Vivo Efficacy: Antibody Response
A critical measure of an adjuvant's effectiveness is its ability to enhance the antigen-specific antibody response in vivo.
In a study by Shanmugam et al., the adjuvant activity of RS 09 was evaluated in BALB/c mice using a prostate cancer-specific peptide antigen (X-15) conjugated to Keyhole Limpet Hemocyanin (KLH). The results demonstrated that RS 09 significantly increased the concentration of X-15-specific antibodies compared to the commonly used adjuvant, Alum.[1][2]
| Adjuvant | Antigen-Specific Antibody Titer (Day 28 post-vaccination) |
| Alum | ~1:8,000 |
| RS 09 | ~1:32,000 |
| Data are approximations based on graphical representation in Shanmugam A, et al. PLoS One. 2012;7(2):e30839.[1][2] |
Comparative In-Vivo Performance of Other Synthetic Adjuvants:
-
MPLA (TLR4 Agonist): A well-documented adjuvant that enhances both humoral and cellular immunity. It is a component of the FDA-approved AS04 adjuvant system.
-
R848 (TLR7/8 Agonist): Known to elicit strong Th1-biased antibody responses (e.g., IgG2a in mice) and cell-mediated immunity.[4][5]
-
CpG ODN (TLR9 Agonist): A potent adjuvant for inducing robust Th1 responses and high-titer antibody production.
Signaling Pathways and Experimental Workflow
Toll-like Receptor Signaling Pathways
The following diagrams illustrate the signaling pathways initiated by this compound and the benchmarked synthetic adjuvants.
Caption: TLR4 signaling initiated by this compound and MPLA.
Caption: MyD88-dependent signaling by R848 and CpG ODN.
Experimental Workflow for Adjuvant Evaluation
The following diagram outlines a typical workflow for assessing the in-vitro and in-vivo activity of a novel adjuvant like this compound.
Caption: Workflow for evaluating synthetic adjuvants.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are summarized from the study by Shanmugam et al. (2012) which characterized RS 09.[1][2]
In-Vitro TLR4 Activation Assay
-
Cell Line: HEK-Blue™-4 cells, which are engineered to express human TLR4, MD-2, and CD14, and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene inducible by NF-κB.
-
Method:
-
HEK-Blue™-4 cells are plated in a 96-well plate.
-
Cells are stimulated with varying concentrations of this compound (e.g., 1-10 µg/mL) or a positive control (LPS).
-
After a 24-hour incubation period, the supernatant is collected.
-
SEAP activity is measured by adding a substrate (e.g., QUANTI-Blue™) and reading the absorbance at a specific wavelength (e.g., 620-655 nm).
-
Increased absorbance indicates NF-κB activation via the TLR4 pathway.
-
In-Vitro Cytokine Secretion Assay
-
Cell Line: RAW264.7 murine macrophage-like cells.
-
Method:
-
RAW264.7 cells are seeded in a 6-well plate at a density of 1x10^6 cells per well.
-
Cells are treated with this compound (e.g., 5 µg/mL) or a positive control (LPS).
-
After a 24-hour incubation, the cell culture supernatant is collected.
-
The supernatant is analyzed for the presence of various cytokines and chemokines using a cytokine antibody array or specific ELISAs.
-
In-Vivo Adjuvant Efficacy Study
-
Animal Model: BALB/c mice.
-
Antigen and Adjuvant Formulation:
-
Antigen: A specific peptide antigen (e.g., X-15) conjugated to a carrier protein (KLH).
-
Adjuvant: this compound is mixed with the antigen-KLH conjugate. A control group using a standard adjuvant like Alum is included.
-
-
Immunization Schedule:
-
Mice are immunized subcutaneously or intraperitoneally on day 0.
-
Booster immunizations can be administered at subsequent time points (e.g., day 14 and day 28).
-
-
Sample Collection and Analysis:
-
Blood samples are collected at various time points (e.g., days 0, 14, 28).
-
Serum is isolated from the blood samples.
-
Antigen-specific antibody titers in the serum are determined by ELISA.
-
Conclusion
This compound is a promising synthetic peptide adjuvant that activates the innate immune system through the TLR4 signaling pathway. Experimental data demonstrates its capacity to induce a broad range of pro-inflammatory cytokines and chemokines in vitro and to elicit a robust antigen-specific antibody response in vivo, superior to that of Alum in the context of a peptide antigen.
While a direct, comprehensive benchmark against other leading synthetic adjuvants like MPLA, R848, and CpG ODN is not yet available in published literature, its distinct mechanism of action as a peptide-based TLR4 agonist positions it as a valuable tool in vaccine research and development. Further studies performing head-to-head comparisons with other TLR agonists are warranted to fully delineate its relative potency and potential for inducing specific types of immune responses, such as Th1/Th2 polarization and cell-mediated immunity.
References
- 1. TLR4 ligands LPS and MPLA differentially regulate effector and memory CD8+ T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural insight into TLR4/MD-2 activation by synthetic LPS mimetics with distinct binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of TLR4 and MyD88 for adjuvant monophosphoryl lipid A (MPLA) activity in a DNA prime–protein boost HIV-1 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 7. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Safety Profile of RS 09 TFA Compared to Natural Endotoxins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profiles of RS 09 TFA, a synthetic Toll-like Receptor 4 (TLR4) agonist, and natural endotoxins, primarily lipopolysaccharides (LPS) from Gram-negative bacteria. The information presented is intended to assist researchers and drug development professionals in making informed decisions regarding the use of these molecules in their studies. This guide summarizes available data on their pyrogenicity, ability to induce inflammatory cytokines, and in vitro cytotoxicity. Detailed experimental protocols for key safety assessment assays are also provided, along with a visualization of the relevant signaling pathway.
Executive Summary
Natural endotoxins, such as LPS, are potent immunostimulants that can trigger strong inflammatory responses, leading to fever and, in high doses, septic shock. While this immunostimulatory activity is harnessed in vaccine adjuvants and immunotherapy, the associated toxicity is a significant safety concern. Synthetic TLR4 agonists, like this compound, have been developed to mimic the immunostimulatory properties of natural endotoxins while exhibiting a more favorable safety profile with reduced toxicity. This guide presents a side-by-side comparison of their safety-related biological activities.
Data Presentation: Quantitative Safety Profile Comparison
The following tables summarize the key safety parameters for this compound and natural endotoxins. It is important to note that direct head-to-head quantitative comparisons in the same experimental settings are limited in the publicly available literature. The data for natural endotoxins, represented by Lipopolysaccharide (LPS), are derived from various studies and can vary depending on the bacterial source, purity, and experimental conditions. This compound is a synthetic peptide designed to be a TLR4 agonist with a potentially improved safety profile.
| Safety Parameter | This compound | Natural Endotoxin (Lipopolysaccharide - LPS) | Assay |
| Pyrogenicity | Data not publicly available in Endotoxin Units (EU)/mL. As a synthetic TLR4 agonist, it is designed for a lower pyrogenic potential compared to natural endotoxins. | Can range from approximately 0.001 to >1 EU/mL depending on the source and preparation[1][2]. For example, E. coli O113:H10 is a commonly used standard[1]. | Limulus Amebocyte Lysate (LAL) Assay |
| Inflammatory Cytokine Induction (e.g., TNF-α, IL-6) | Induces the secretion of inflammatory cytokines in a manner comparable to LPS in macrophage cell lines[3]. Specific quantitative data (pg/mL) from direct comparative studies are not readily available. | Potent inducer of pro-inflammatory cytokines. Levels can range from pg/mL to ng/mL depending on the cell type, LPS concentration, and incubation time[4][5][6][7][8]. | Monocyte Activation Test (MAT) / In vitro cell stimulation assays |
| In Vitro Cytotoxicity (IC50) | Data not publicly available. Synthetic TLR4 agonists are generally developed to have minimal cytotoxicity at effective concentrations. | Cytotoxicity can be observed at high concentrations, though direct cytotoxicity is often secondary to the inflammatory response it induces. IC50 values are highly cell-type and assay dependent. | Cell Viability Assays (e.g., MTT, LDH) |
Signaling Pathway
Both this compound and natural endotoxins initiate their biological effects primarily through the Toll-like Receptor 4 (TLR4) signaling pathway. The binding of these ligands to the TLR4/MD-2 receptor complex triggers a downstream cascade that leads to the activation of transcription factors, such as NF-κB, and the subsequent expression of genes encoding pro-inflammatory cytokines and other immune mediators.
Caption: TLR4 signaling pathway initiated by this compound or natural endotoxins.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Pyrogenicity Testing: Limulus Amebocyte Lysate (LAL) Assay
Objective: To quantify the endotoxin levels of a sample in Endotoxin Units per milliliter (EU/mL).
Methodology: Kinetic Chromogenic LAL Assay
-
Reagent Preparation:
-
Reconstitute the LAL reagent, chromogenic substrate, and control standard endotoxin (CSE) with LAL Reagent Water (LRW) according to the manufacturer's instructions.
-
Prepare a standard curve of CSE ranging from the lowest to the highest expected concentration in the samples. A typical range is 0.005 to 50 EU/mL.
-
Prepare a series of dilutions of the test samples (this compound and natural endotoxin) with LRW.
-
-
Assay Procedure:
-
Add the prepared standards, sample dilutions, and negative controls (LRW) to a 96-well microplate in duplicate or triplicate.
-
Add the reconstituted LAL reagent to all wells.
-
Incubate the plate at 37°C in a microplate reader capable of kinetic measurements at the appropriate wavelength (typically 405 nm).
-
The reader will monitor the change in optical density over time as the chromogenic substrate is cleaved.
-
-
Data Analysis:
-
The time it takes for the optical density to reach a predetermined level (the onset time) is inversely proportional to the endotoxin concentration.
-
A standard curve is generated by plotting the log of the CSE concentration against the log of the onset time.
-
The endotoxin concentration of the unknown samples is determined by interpolating their onset times on the standard curve.
-
Caption: Workflow for the Kinetic Chromogenic LAL Assay.
Inflammatory Cytokine Induction: Monocyte Activation Test (MAT)
Objective: To assess the ability of a substance to induce the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the cells and resuspend them in a suitable cell culture medium.
-
-
Cell Stimulation:
-
Seed the PBMCs in a 96-well cell culture plate at a density of approximately 1 x 10^6 cells/mL.
-
Add various concentrations of the test articles (this compound and natural endotoxin) and a positive control (e.g., a known concentration of LPS) to the wells. Include a negative control (medium only).
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cytokine Quantification:
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using recombinant standards.
-
Calculate the concentration of each cytokine (in pg/mL) in the samples by interpolating their signals on the respective standard curves.
-
Caption: Workflow for the Monocyte Activation Test (MAT).
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of a substance that causes a 50% reduction in cell viability (IC50).
Methodology: MTT Assay
-
Cell Culture:
-
Seed a suitable cell line (e.g., RAW 264.7 macrophages or THP-1 monocytes) in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a serial dilution of the test articles (this compound and natural endotoxin) in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the test article concentration.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. mat-biotech.com [mat-biotech.com]
- 3. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
- 4. A comparative analysis of cytokine production and tolerance induction by bacterial lipopeptides, lipopolysaccharides and Staphyloccous aureus in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in lipopolysaccharide- and lipoteichoic acid-induced cytokine/chemokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of LPS-stimulated release of cytokines in punch versus transwell tissue culture systems of human gestational membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-1beta, TNF-alpha and IL-6 release from monocytes in haemodialysis patients in relation to dialytic age - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of RS 09 TFA: A Procedural Guide
For Immediate Reference: RS 09 TFA is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper disposal is critical to ensure personnel safety and environmental protection. This substance should not be released into the environment.[1]
This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a Toll-like Receptor 4 (TLR4) agonist used in laboratory research.[2][3] Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₃₃H₅₀F₃N₉O₁₁[2] |
| Molecular Weight | 805.8 g/mol [1][2] |
| Purity | 99.78%[2] |
| Appearance | Solid[2] |
Hazard Identification and Safety Precautions
This compound is a hazardous substance requiring careful handling.
-
Acute Toxicity: Harmful if swallowed.[1]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
Impervious clothing (lab coat)
-
A suitable respirator should be used if there is a risk of dust or aerosol formation.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing papers, contaminated tips, vials) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the hazard pictograms for "Acute Toxicity (Harmful)" and "Hazardous to the Aquatic Environment".
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
-
-
Waste Disposal Request:
-
Once the waste container is full or ready for disposal, a pickup request must be submitted to the institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound down the drain or in regular trash.
-
Emergency Procedures
-
If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[1]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes.
-
Eye Contact: Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water.
-
Spillage: Collect spillage to prevent it from entering drains or waterways.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
